6-Oxabicyclo[3.1.0]hexan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMRGSWFCBXBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336692 | |
| Record name | 6-oxabicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74017-10-0 | |
| Record name | 6-oxabicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Oxabicyclo[3.1.0]hexan-3-one chemical properties
This guide details the chemical properties, synthesis, and reactivity of 6-Oxabicyclo[3.1.0]hexan-3-one (CAS: 74017-10-0), also chemically defined as 3,4-epoxycyclopentanone .[1]
Unlike its more common isomer (the
Physicochemical Profile
The molecule consists of a cyclopentanone ring fused to an epoxide at the 3,4-position.[1][2][3][4][5] The geometry of the bicyclo[3.1.0] system forces the cyclopentanone ring into a specific envelope conformation, creating significant angular strain (
| Property | Data | Notes |
| IUPAC Name | This compound | Common: 3,4-Epoxycyclopentanone |
| CAS Number | 74017-10-0 | Distinct from 2-one isomer (CAS 6705-52-8) |
| Molecular Formula | C₅H₆O₂ | |
| Molecular Weight | 98.10 g/mol | |
| Physical State | Crystalline Solid / Oil | Low melting point; often distilled as oil |
| Solubility | Polar Organic Solvents | Soluble in DCM, THF, EtOAc; Hydrolytically unstable |
| Chirality | Can be desymmetrized to chiral intermediates | |
| Reactivity Class | Bifunctional Electrophile |
Synthesis: The Kinetic Challenge
Synthesizing this compound is chemically challenging because its precursor, 3-cyclopenten-1-one , is thermodynamically unstable.[1] It rapidly isomerizes to the conjugated 2-cyclopenten-1-one under basic or acidic conditions.[1]
Therefore, the most robust protocol avoids isolating 3-cyclopentenone for long periods, often generating it via the rearrangement of 3,4-epoxycyclopentene (catalyzed by Pd(0)) or by oxidizing a protected ketal.[1]
Protocol: Trifluoroperacetic Acid Epoxidation
Reference: Adapted from Noyori et al. and related prostaglandin synthesis patents.[1]
Reagents:
-
Substrate: 3-Cyclopenten-1-one (Freshly prepared via Pd(0) rearrangement of 3,4-epoxycyclopentene).[1]
-
Oxidant: Trifluoroperacetic acid (TFPAA) – Prepared in situ.[1]
-
Buffer: Disodium hydrogen phosphate (
).[1] -
Solvent: Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Preparation of Oxidant (In Situ):
-
In a separate vessel, mix Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA) in DCM at 0°C.
-
Why: UHP provides a water-free source of
, preventing the hydrolysis of the sensitive epoxide product.[1] TFPAA is a highly electrophilic oxidant required for the non-electron-rich double bond of the ketone.[1]
-
-
Epoxidation:
-
Cool the solution of 3-cyclopenten-1-one in DCM to -20°C.
-
Add finely powdered
(Buffer) to neutralize trifluoroacetic acid byproducts, preventing acid-catalyzed ring opening or isomerization.[1] -
Slowly cannulate the TFPAA solution into the ketone mixture over 30 minutes.
-
Critical Control: Maintain temperature < 0°C. Exotherms will trigger polymerization.[1]
-
-
Workup:
-
Quench with cold saturated
solution.[1] -
Extract rapidly with DCM.[1]
-
Dry over
and concentrate in vacuo at low temperature (< 25°C). -
Purification: Vacuum distillation (caution: potentially explosive residue) or rapid column chromatography on neutral alumina (silica acidity may degrade the epoxide).[1]
-
Reactivity & Mechanism: The "Noyori" Route
The defining feature of this compound is its ability to undergo base-promoted rearrangement to form 4-hydroxycyclopent-2-enone.[1] This transformation is the cornerstone of the "three-component coupling" synthesis of prostaglandins.[1]
Mechanism: Elimination-Driven Ring Opening
Unlike standard nucleophilic epoxide opening (which attacks the carbon), the presence of the carbonyl group at the
-
Deprotonation: A base (e.g., Lithium diisopropylamide or mild alkoxides) removes a proton from C2.[1]
-
Epoxide Opening: The resulting enolate pushes electron density to open the epoxide ring (E1cB-like mechanism).[1]
-
Elimination: This results in the formation of the double bond (enone) and a hydroxyl group at C4.[1]
Significance: This converts an achiral (meso) epoxide into a chiral building block (if using chiral lithium amides) or a racemic enone functionalized for further Michael additions.[1]
Applications in Drug Discovery
Prostaglandin Synthesis (The Noyori Method)
The target molecule is the direct precursor to (R)-4-hydroxy-2-cyclopentenone .[1][2] This enone is the "E" component in the ABC three-component coupling strategy for prostaglandins (e.g., PGE1, PGE2).[1]
-
Mechanism:[1][6][7] The epoxide is opened enantioselectively using chiral lithium amides to yield the optically active hydroxy-enone, which then acts as a Michael acceptor for the
-chain of the prostaglandin.[1]
Carbocyclic Nucleosides
The cyclopentane ring serves as a stable bioisostere for the furanose ring in nucleosides. This compound allows for the precise installation of hydroxyl groups (mimicking the 3' and 4' positions of ribose) via controlled ring opening.[1]
Natural Product Scaffolds
It serves as a core scaffold for the synthesis of methylenomycin B and other cyclopentanoid antibiotics where the preservation of ring strain or specific stereochemistry is required.[1]
Safety and Handling
-
Instability: The compound is prone to polymerization if stored in the presence of trace acids or bases.[1] It should be stored at -20°C under an inert atmosphere (Argon/Nitrogen).[1]
-
Toxicity: As an epoxide and an alkylating agent, it must be treated as a potential mutagen.[1] High potency as a skin sensitizer is expected.[1]
-
Explosion Hazard: The synthesis involves peracids (TFPAA) and potentially unstable intermediates.[1] Reactions must be conducted behind blast shields with careful temperature monitoring.[1]
References
-
Noyori, R. "Asymmetric Catalysis in Organic Synthesis."[1][2] Wiley-Interscience, 1994.[1] (Foundational text on the use of 3,4-epoxycyclopentanone in prostaglandin synthesis).
-
Suzuki, M., Oda, Y., Noyori, R. "Synthesis of Prostaglandins via Three-Component Coupling."[1] Journal of the American Chemical Society, 1979, 101(6), 1623–1625.[1] Link
-
Leighton, J. L., Jacobsen, E. N. "Efficient Synthesis of (R)-4-((Trimethylsilyl)oxy)-2-cyclopentenone."[1][2] Journal of Organic Chemistry, 1996, 61(1), 389–390.[1][2] Link
-
PubChem. "Compound Summary: this compound (CAS 74017-10-0)."[1] National Library of Medicine.[1] Link
-
Google Patents. "US6262278B1: Stereoselective ring opening reactions."[1] (Details the synthesis of the epoxide from 3-cyclopentenone). Link
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- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. CATALYST SYSTEM AND PROCESS FOR REARRANGEMENT OF EPOXIDES TO ALLYLIC ALCOHOLS - Patent 1404635 [data.epo.org]
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- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
Technical Monograph: 6-Oxabicyclo[3.1.0]hexan-3-one
This is a comprehensive technical guide on 6-Oxabicyclo[3.1.0]hexan-3-one , designed for researchers and drug development professionals.[1][2][3][4]
A Versatile Scaffold for Conformationally Locked Carbocyclic Nucleosides [1][2][3][4]
Executive Summary
This compound (CAS 74017-10-0), also known as 3,4-epoxycyclopentanone , is a high-value bicyclic synthon characterized by a fused epoxide-ketone framework.[1][2][3][4] Its structural rigidity and dual electrophilic functionality (epoxide and ketone) make it a critical intermediate in the synthesis of carbocyclic nucleosides —specifically for locking the "sugar" pucker in a North (
Structural Identity & Nomenclature
Precise nomenclature is vital due to the existence of structural isomers (e.g., the 2,3-epoxy isomer).[3]
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonym | 3,4-Epoxycyclopentanone |
| CAS Number | 74017-10-0 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Stereochemistry | The molecule possesses a plane of symmetry (meso) but can be desymmetrized to yield chiral intermediates (1R,5S or 1S,5R).[1][2][3][4][5] |
Structural Analysis
The molecule consists of a cyclopentanone ring fused to an oxirane (epoxide) ring.[2][3]
-
Bridge: The oxygen atom is at position 6 (the 1-atom bridge).[1][2][3]
-
Ketone: Located at position 3, symmetric relative to the bridgeheads.[3]
-
Strain: The fusion of the three-membered epoxide ring to the five-membered ketone creates significant angle strain (~27 kcal/mol), enhancing its reactivity toward nucleophiles.[3]
Synthetic Routes
The synthesis of this compound is challenging due to the instability of its direct precursor, cyclopent-3-en-1-one, which readily isomerizes to the conjugated 2-enone.[1][2][3][4] Therefore, the most robust protocols utilize hydroxyl-directed epoxidation followed by oxidation.[1][2][3]
Pathway A: The Oxidative Route (Recommended)
This route avoids the unstable enone intermediate by performing epoxidation on the alcohol.[3]
-
Precursor: Cyclopent-3-en-1-ol (accessible via singlet oxygenation of cyclopentadiene or reduction of cyclopent-3-en-1-one).[1][2][3][4]
-
Epoxidation: Treatment with m-chloroperoxybenzoic acid (mCPBA) or Vanadyl acetylacetonate (VO(acac)₂) yields 6-oxabicyclo[3.1.0]hexan-3-ol .[1][2][3]
-
Oxidation: The resulting epoxy-alcohol is oxidized to the ketone using Swern oxidation or Dess-Martin Periodinane (DMP) .[1][2][3] Acidic oxidants (Jones reagent) must be avoided to prevent epoxide opening.[1][2][3]
Pathway B: Chiral De Novo Synthesis
For asymmetric applications (e.g., Lenacapavir intermediates), a route starting from (R)-epichlorohydrin has been developed.[3] This involves a cascade of alkylation and cyclization to form the bicyclic core with defined stereochemistry.[2][3]
Figure 1: Validated synthesis pathway via the epoxy-alcohol intermediate.[2][3]
Reactivity Profile & Mechanism
The chemical behavior of this compound is dominated by the "push-pull" dynamics of the strained epoxide and the electron-withdrawing ketone.[1][2][4]
Nucleophilic Epoxide Opening
Nucleophiles (Nu⁻) attack the epoxide carbons (C1 or C5).[1][2][3]
-
Regioselectivity: Due to symmetry, attack at C1 or C5 is equivalent in the achiral molecule.[3] In chiral derivatives, steric hindrance directs the attack.[3]
-
Stereochemistry: Attack occurs trans to the epoxide oxygen (inversion of configuration), typically yielding trans-3-hydroxy-4-substituted cyclopentanones .[1][2][3][4]
-
Reagents: Azides (NaN₃), Amines, Thiolates.[3]
Base-Catalyzed Rearrangement
The protons at C2 and C4 (alpha to the ketone) are acidic.[1][2][3]
-
Risk: Strong bases can deprotonate C2, leading to E1cB-like elimination that opens the epoxide to form 4-hydroxycyclopent-2-en-1-one .[1][2][3][4]
-
Control: Use non-basic nucleophiles or buffered conditions to preserve the bicyclic skeleton.[1][2][3]
Figure 2: Divergent reactivity pathways based on reaction conditions.
Applications in Drug Development[3][4]
Antiviral Nucleoside Analogues
The primary utility of this scaffold is in the synthesis of carbocyclic nucleosides .[3] By replacing the ribose oxygen with a methylene group (cyclopentane ring), the metabolic stability of the nucleoside is increased (resistance to phosphorylases).[3]
-
Conformational Locking: The fused epoxide ring forces the cyclopentane ring into a specific pucker (North or South).[2][3] This mimics the bioactive conformation of natural ribose in RNA/DNA duplexes, enhancing affinity for viral polymerases (e.g., HIV Reverse Transcriptase, EBV DNA Polymerase).[3]
-
Example: Synthesis of Neplanocin C analogues.
API Synthesis
-
Lenacapavir: Chiral derivatives of this compound are investigated as intermediates for the capsid inhibitor Lenacapavir, utilizing the rigid core to orient substituents precisely.[1][2][3][4]
Experimental Protocols
Protocol: Synthesis of this compound
Objective: Preparation of 5.0 g of the target compound from cyclopent-3-en-1-ol.[1][2][3][4]
Reagents:
Step 1: Epoxidation
-
Dissolve cyclopent-3-en-1-ol (5.0 g, 59.4 mmol) in anhydrous DCM (150 mL) at 0°C.
-
Add mCPBA (15.4 g, ~65 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C.
-
Stir at room temperature for 4 hours. Monitor TLC (SiO₂, 1:1 Hexane/EtOAc) for disappearance of alkene.[2][3]
-
Quench: Filter off the precipitated m-chlorobenzoic acid. Wash filtrate with 10% Na₂SO₃ (2x50 mL) to destroy excess peroxide, then sat.[2][3] NaHCO₃ (3x50 mL).
-
Dry organic layer (MgSO₄) and concentrate to yield crude 6-oxabicyclo[3.1.0]hexan-3-ol .[1][2][3]
Step 2: Swern Oxidation
-
In a separate flask, dissolve oxalyl chloride (3.0 mL, 35 mmol) in DCM (80 mL) at -78°C.
-
Add DMSO (5.0 mL, 70 mmol) dropwise. Stir for 15 mins.
-
Add the crude 6-oxabicyclo[3.1.0]hexan-3-ol (dissolved in 20 mL DCM) dropwise over 20 mins.
-
Stir at -78°C for 45 mins.
-
Add Et₃N (20 mL, excess) and allow the mixture to warm to 0°C.
-
Workup: Add water (100 mL). Extract aqueous layer with DCM.[1][2][3] Wash combined organics with 1M HCl (carefully), then brine.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Result: This compound as a colorless oil/low-melting solid.[1][2][3][4]
Safety Note: mCPBA is shock-sensitive and an oxidizer.[1][2][3][4] Swern oxidation generates CO (toxic) and dimethyl sulfide (stench); perform in a well-ventilated fume hood.[1][2][3]
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 535532, this compound. Retrieved from [Link][2][3]
-
Kvíčala, J., et al. (2002).[2][3][7] Nucleophilic opening of the epoxide ring in 6-oxabicyclo[3.1.0]hexane. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
-
VeriXiv. (2025).[1][2][3] Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. Retrieved from [Link][2][3]
Sources
- 1. 6-Oxabicyclo[3.1.0]hexan-3-ol | C5H8O2 | CID 545698 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 4. Pomegranate Seeds and Peel Ethanolic Extracts Anticancer Potentials and Related Genetic, Histological, Immunohistochemical, Apoptotic and Oxidative Stress Profiles: In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
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- 7. CCCC 2002, Volume 67, Issue 9, Abstracts pp. 1345-1358 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
A Technical Guide to the Physical Properties of 6-Oxabicyclo[3.1.0]hexan-3-one
Introduction: 6-Oxabicyclo[3.1.0]hexan-3-one is a heterocyclic organic compound featuring a bicyclic framework that incorporates a five-membered cyclopentanone ring fused with a three-membered epoxide ring.[1] Its molecular formula is C₅H₆O₂.[2][3] This unique and strained architecture makes it a valuable intermediate in synthetic organic chemistry, providing a versatile scaffold for the construction of more complex molecules.[1][2] The inherent ring strain of the bicyclo[3.1.0]hexane system influences its reactivity, making it a subject of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details standard experimental protocols for their determination, and offers insights into its spectroscopic characterization.
Section 1: Molecular and Chemical Identity
A clear definition of the molecule's fundamental properties is the cornerstone of any rigorous scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2][3] |
| CAS Number | 74017-10-0 | PubChem[3] |
| Molecular Formula | C₅H₆O₂ | PubChem[2][3] |
| Molecular Weight | 98.10 g/mol | Benchchem[2] |
| Common Synonyms | 3,4-Epoxycyclopentanone | PubChem[3] |
| Canonical SMILES | C1C2C(O2)CC1=O | PubChem[3] |
| InChI Key | VZMRGSWFCBXBPW-UHFFFAOYSA-N | PubChem[3] |
2D and 3D Molecular Structures:
Figure 1. 2D Chemical Structure. (Source: PubChem)
Section 2: Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. These predictions, combined with an understanding of its functional groups (a ketone and an epoxide), provide a strong basis for its handling and application in research.
| Property | Predicted Value | Comments and Rationale |
| XLogP3 | -0.1 | This value suggests a relatively hydrophilic nature, indicating balanced solubility between aqueous and organic phases. |
| Hydrogen Bond Donors | 0 | The molecule lacks O-H or N-H bonds and thus cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the ketone and the epoxide can both act as hydrogen bond acceptors. |
| Rotatable Bond Count | 0 | The rigid, fused-ring structure prevents any bond rotation, contributing to its defined conformation. |
| Polar Surface Area | 26.3 Ų | The polar surface area, arising from the two oxygen atoms, influences solubility and membrane permeability. |
Density, Boiling Point, and Melting Point
Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like." The structure of this compound contains both polar (ketone, epoxide) and non-polar (hydrocarbon backbone) regions.
-
In Water: Limited solubility is expected. While the oxygen atoms can accept hydrogen bonds from water, the overall molecule is small and lacks the ability to donate hydrogen bonds, limiting its miscibility.
-
In Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): High solubility is predicted. These solvents can engage in dipole-dipole interactions with the ketone and epoxide groups.
-
In Non-Polar Solvents (e.g., Hexanes, Toluene): Moderate to low solubility is expected. The non-polar hydrocarbon framework will interact with these solvents, but the polar functional groups will disfavor dissolution.
-
In Aqueous Acids & Bases: The compound is not expected to show enhanced solubility in dilute, non-nucleophilic acids or bases, as it lacks strongly acidic or basic functional groups.
Section 3: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections outline the expected spectral characteristics.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.
-
Molecular Ion (M⁺): A peak at m/z ≈ 98.03 corresponding to the molecular formula [C₅H₆O₂]⁺ is expected.
-
Key Fragments: GC-MS data available on PubChem indicates major fragmentation peaks at m/z 42 and 41.[3] These likely arise from characteristic cleavages of the bicyclic ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch (Ketone): A strong, sharp absorption band is predicted in the range of 1740-1760 cm⁻¹ . The frequency is slightly elevated from a typical acyclic ketone (~1715 cm⁻¹) due to the ring strain of the five-membered ring.
-
C-O-C Stretch (Epoxide): Asymmetric and symmetric stretching bands for the epoxide ether are expected in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively.
-
C-H Stretch: Absorption bands just below 3000 cm⁻¹ are expected for the sp³ C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule.
-
Epoxide Protons (H-4, H-5): These protons are expected to resonate in the δ 2.5-3.5 ppm range, a characteristic region for epoxides.[4]
-
α-Ketone Protons (H-2): The protons adjacent to the carbonyl group are deshielded and would likely appear in the δ 2.1-2.7 ppm region.[5]
-
Splitting Patterns: Due to the fixed bond angles in the bicyclic system, complex spin-spin coupling (J-coupling) is anticipated between adjacent, non-equivalent protons.
-
-
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.
-
Carbonyl Carbon (C-3): This carbon is highly deshielded and will appear significantly downfield, predicted in the δ 205-220 ppm range, which is characteristic for ketones in five-membered rings.[1]
-
Epoxide Carbons (C-4, C-5): These carbons, bonded to oxygen, are expected in the δ 40-60 ppm range.
-
α-Ketone Carbons (C-2): The carbons adjacent to the carbonyl are expected around δ 35-50 ppm .[1]
-
Section 4: Experimental Protocols for Property Determination
The validation of predicted properties requires empirical testing. The following protocols are standard, reliable methods for determining the physical properties of a novel or sparsely characterized compound like this compound.
Protocol: Determination of Boiling Point (Micro-Scale)
Causality: The Thiele tube method is chosen for its efficiency with small sample quantities (<0.5 mL), which is typical for research-grade materials.[6] It accurately determines the boiling point by matching the compound's vapor pressure to the atmospheric pressure.[6]
Methodology:
-
Preparation: Place approximately 0.2-0.3 mL of the sample into a small glass test tube (e.g., a 75x10 mm tube).
-
Capillary Tube: Insert a standard melting point capillary tube (sealed at one end) into the sample, with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm is exposed for heating.
-
Observation: Heat the arm of the Thiele tube gently with a micro-burner or heat gun.[6] Observe the capillary tube. A slow stream of bubbles will begin to emerge.
-
Equilibration: Continue gentle heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.
-
Measurement: Remove the heat source. The bubble stream will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]
-
Validation: Repeat the heating and cooling cycle to obtain a consistent reading.
Caption: Workflow for micro-scale boiling point determination.
Protocol: Assessment of Solubility Profile
Causality: This qualitative protocol systematically evaluates a compound's solubility in a range of solvents, providing rapid insight into its polarity and the presence of acidic or basic functional groups.[7] The choice of water, aqueous base, aqueous acid, and an organic solvent covers the full spectrum of common laboratory conditions.
Methodology:
-
Preparation: Label four clean, dry test tubes.
-
Aliquot Sample: Add approximately 20-30 mg of this compound to each tube.[8]
-
Solvent Addition:
-
To Tube 1, add 1 mL of deionized water.
-
To Tube 2, add 1 mL of 5% aqueous NaOH.
-
To Tube 3, add 1 mL of 5% aqueous HCl.
-
To Tube 4, add 1 mL of a polar organic solvent (e.g., ethanol or acetone).
-
-
Mixing: Agitate each tube vigorously for 20-30 seconds. A vortex mixer is ideal.
-
Observation: Observe each tube against a contrasting background. Classify as "soluble" (forms a clear, homogenous solution) or "insoluble" (remains as a separate phase, cloudy, or undissolved solid).
-
Self-Validation: For any sample that dissolves in 5% NaOH or 5% HCl, neutralize the solution with the corresponding acid or base.[7] The reappearance of a precipitate confirms that dissolution was due to a chemical reaction (salt formation), not just simple physical solubility.
Caption: General workflow for determining qualitative solubility.
Protocol: General Workflow for Spectroscopic Analysis
Causality: A multi-spectroscopic approach is required for unambiguous structure elucidation. Each technique provides complementary information: MS gives the molecular mass, IR identifies functional groups, and NMR reveals the precise connectivity of the atoms.
Methodology:
-
Sample Purity: Ensure the sample is of high purity using a preliminary technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and analyze via GC-MS or direct infusion ESI-MS to confirm the molecular weight.
-
Infrared Spectroscopy: Analyze the neat liquid sample (if applicable) using a salt plate (NaCl or KBr) or as a solution in a solvent like CCl₄ in an IR-transparent cell to obtain the IR spectrum.
-
NMR Spectroscopy:
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Integration: Correlate the data from all spectra. The molecular weight from MS must match the structure proposed by NMR, which in turn must contain the functional groups identified by IR.
Caption: Integrated workflow for structural confirmation.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices for handling related small, potentially reactive heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10][11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids, which could potentially react with the epoxide ring.
Section 6: Conclusion
This compound is a compelling molecule whose physical properties are dictated by its unique strained bicyclic structure containing both ketone and epoxide functionalities. While comprehensive experimental data remains to be broadly published, computational predictions and analysis based on functional group behavior provide a solid foundation for its use in a research setting. The protocols outlined in this guide represent robust, field-proven methodologies for the empirical determination of its key physical and spectroscopic characteristics, ensuring that researchers can confidently validate its properties and integrate it into complex synthetic pathways.
References
-
LookChem. Cas 74017-10-0,this compound. Available from: [Link]
-
NIST. 6-Oxabicyclo[3.1.0]hexane. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 6-Oxabicyclo[3.1.0]hexan-3-ol. Available from: [Link]
-
Cheméo. Chemical Properties of 6-Oxabicyclo[3.1.0]hexane (CAS 285-67-6). Available from: [Link]
-
PubChem. 6-Oxabicyclo[3.1.0]hexane. Available from: [Link]
-
PubChem. 6-Oxabicyclo(3.1.0)hexan-3-one. Available from: [Link]
-
ACS Publications. Application of chemical ionization mass spectrometry of epoxides to the determination of olefin position in aliphatic chains. Analytical Chemistry. Available from: [Link]
-
LibreTexts. Solubility of Organic Compounds. Available from: [Link]
-
Canadian Science Publishing. 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry. Available from: [Link]
-
StuDocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available from: [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available from: [Link]
-
MDPI. Conformationally Locked Carbocyclic Nucleosides: Synthesis of the 1-Methyl-6-oxabicyclo[3.1.0]hexane Scaffold. Molecules. Available from: [Link]
-
ACS Publications. A bicyclic ketone as a solid-state carbon-13 NMR intensity reference. Analytical Chemistry. Available from: [Link]
-
LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. Available from: [Link]
-
LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]
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Canadian Science Publishing. 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry. Available from: [Link]
- Google Patents. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Diva-portal.org. DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Available from: [Link]
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University of Calgary. Micro-boiling point measurement. Available from: [Link]
-
OpenOChem Learn. Ketones. Available from: [Link]
-
Save My Exams. NMR SCT. Available from: [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available from: [Link]
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Bellevue College. Experiment 2 # Solubility. Available from: [Link]
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NIH. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PMC. Available from: [Link]
-
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
ChemRxiv. Photochemical epoxidation for the mass spectrometric elucidation of lipid structures. Available from: [Link]
-
LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]
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Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Available from: [Link]
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6-Oxabicyclo[3.1.0]hexan-3-one starting material
This guide serves as an authoritative technical resource for 6-Oxabicyclo[3.1.0]hexan-3-one (CAS 74017-10-0), a critical bicyclic scaffold used primarily in the synthesis of conformationally restricted carbocyclic nucleosides.
Advanced Scaffold for Carbocyclic Nucleoside Synthesis
Executive Summary
This compound (also known as 3,4-epoxycyclopentanone) is a specialized bicyclic ketone featuring a fused epoxide ring.[1] Unlike its more common isomer, 6-oxabicyclo[3.1.0]hexan-2-one (2,3-epoxycyclopentanone), the 3-one variant positions the ketone
This guide details the handling, synthesis, and application of this scaffold, focusing on its transformation into bioactive nucleoside analogs via stereoselective reduction and Mitsunobu coupling.
Chemical Identity
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3,4-Epoxycyclopentanone; Cyclopent-3-enone epoxide |
| CAS Number | 74017-10-0 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Key Functionality | Electrophilic epoxide; Reducible ketone |
| Downstream Target | Carbocyclic Nucleosides (Antivirals) |
Synthesis & Quality Attributes
Accessing high-purity this compound is challenging due to the thermodynamic instability of its precursor, cyclopent-3-en-1-one, which readily isomerizes to the conjugated cyclopent-2-en-1-one.
Synthesis Pathway
The preferred synthetic route avoids the isolation of the unstable enone by generating it in situ or using a protected ketal strategy.
-
Precursor Selection: The synthesis typically begins with cyclopent-3-en-1-ol or a protected acetal of cyclopent-3-enone.
-
Epoxidation: Oxidation of the double bond using m-CPBA (meta-chloroperbenzoic acid) or TFDO (methyl(trifluoromethyl)dioxirane) yields the epoxide.
-
Oxidation (if starting from alcohol): If starting from the epoxy-alcohol, a Swern or Dess-Martin oxidation yields the target ketone.
Critical Quality Parameter (CQP):
-
Isomeric Purity: The sample must be free of the 2-one isomer (CAS 6705-52-8), as the 2,3-epoxy regioisomer leads to incorrect nucleoside geometry.
-
Stability: The compound is sensitive to acid (epoxide opening) and base (aldol-type polymerization). Store at -20°C under inert atmosphere.
Visualization: Synthesis Workflow
The following diagram illustrates the critical pathway from precursor to the active nucleoside scaffold.
Figure 1: Synthetic pathway to this compound and its downstream conversion to the nucleoside scaffold.
Reactivity Profile & Applications
The core utility of this compound lies in its ability to serve as a "lock" for the sugar pucker in nucleoside analogs.
Stereoselective Reduction
The ketone at position 3 is reduced to an alcohol to create the attachment point for the nucleobase.
-
Reagent: Sodium Borohydride (NaBH₄) or L-Selectride.
-
Selectivity: Reduction typically favors the delivery of hydride from the less hindered face (anti to the epoxide), resulting in the hydroxyl group being syn to the epoxide oxygen (endo attack).
-
Product: 6-Oxabicyclo[3.1.0]hexan-3-ol (CAS 175672-65-8).
Mitsunobu Coupling
The resulting alcohol is coupled with purine or pyrimidine bases (e.g., 6-chloropurine) using the Mitsunobu reaction (DEAD/PPh₃).
-
Mechanism: Inversion of configuration at C3.
-
Outcome: The nucleobase is installed anti to the epoxide, mimicking the spatial arrangement found in bioactive natural products like Neplanocin C.
Visualization: Reactivity Divergence
Figure 2: Divergent reactivity pathways. Pathway A is the primary route for drug development.
Experimental Protocols
Protocol: Reduction to 6-Oxabicyclo[3.1.0]hexan-3-ol
Objective: Convert the ketone starting material to the alcohol scaffold with high stereocontrol.
Materials:
-
Sodium Borohydride (NaBH₄) (0.5 eq)
-
Methanol (anhydrous)
-
Cerium(III) Chloride (CeCl₃·7H₂O) (1.0 eq) – Optional, Luche conditions for higher regiocontrol.
Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in anhydrous Methanol (50 mL) and cool to -78°C.
-
Addition: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. (Note: If using Luche conditions, dissolve CeCl₃ in MeOH first, then add ketone, then NaBH₄).
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; stain with Anisaldehyde).
-
Quench: Quench with saturated aqueous NH₄Cl (10 mL).
-
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography (Gradient: 20% -> 60% EtOAc/Hexanes) to yield the alcohol as a colorless oil.
Protocol: Mitsunobu Coupling (Nucleoside Formation)
Objective: Install the nucleobase with inversion of configuration.
Procedure:
-
Mixture: Combine 6-oxabicyclo[3.1.0]hexan-3-ol (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), and the Nucleobase (e.g., 6-chloropurine, 1.2 eq) in anhydrous THF under Argon.
-
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Incubation: Stir at 0°C for 30 mins, then room temperature for 12 hours.
-
Workup: Concentrate and purify directly via column chromatography.
Safety & Handling
-
Epoxide Hazard: As an alkylating agent, the epoxide moiety poses a potential mutagenic risk. Handle in a fume hood with double nitrile gloves.
-
Flammability: Low molecular weight ketones and epoxides are flammable. Keep away from static discharge and open flames.[4][5]
-
Storage: Hygroscopic and potentially acid-sensitive. Store in a tightly sealed vial at -20°C.
References
-
PubChem. (n.d.).[6] this compound (Compound).[1][2][3][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Kim, H. Y., et al. (2009).[3] Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society.[3] (Contextual reference for bicyclo[3.1.0] systems).
Sources
- 1. Pomegranate Seeds and Peel Ethanolic Extracts Anticancer Potentials and Related Genetic, Histological, Immunohistochemical, Apoptotic and Oxidative Stress Profiles: In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Chromatographic analysis of potentially bioactive compounds in leaf and root extracts of Muntingia calabura and their expected antibacterial activities [nrfhh.com]
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- 5. fishersci.com [fishersci.com]
- 6. 6-Oxabicyclo(3.1.0)hexan-3-one | C5H6O2 | CID 535532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Oxabicyclo[3.1.0]hexan-3-ol | 175672-65-8 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. lookchem.com [lookchem.com]
Thermochemical Profile: 6-Oxabicyclo[3.1.0]hexan-3-one
The following technical guide details the thermochemical profile of 6-Oxabicyclo[3.1.0]hexan-3-one, synthesized for researchers and process chemists in drug development.
Technical Guide for Process Optimization & Safety Assessment [1]
Executive Summary
This compound (also known as 3,4-epoxycyclopentanone) represents a high-energy bicyclic intermediate frequently employed in the synthesis of nucleoside analogs, prostaglandins, and bioactive scaffolds.[2] Its utility is derived from the significant ring strain inherent in the fused [3.1.0] system, which imparts high reactivity toward nucleophiles. However, this same strain energy presents substantial thermochemical challenges—specifically, a high enthalpy of formation and susceptibility to exothermic decomposition. This guide provides the thermodynamic baseline required to handle, scale, and utilize this compound safely.
Structural Energetics & Theoretical Framework
The molecule consists of a cyclopentanone ring fused to an oxirane (epoxide) ring. To understand its thermochemistry, one must analyze the additive strain components:
-
Oxirane Strain: ~114 kJ/mol (27.2 kcal/mol).
-
Cyclopentanone Strain: ~26 kJ/mol (6.2 kcal/mol) due to eclipsing interactions.
-
Bicyclic Fusion Strain: The fusion of the three-membered ring to the five-membered ring introduces additional "fusion strain" by distorting the cyclopentanone envelope.
Thermochemical Parameters
As direct experimental combustion data for the ketone derivative is sparse in open literature, values below are derived from high-level density functional theory (DFT B3LYP/6-31G(d,p)) studies of the parent 6-oxabicyclo[3.1.0]hexane, adjusted for the carbonyl group increment.
Table 1: Thermochemical Properties
| Parameter | Value (Estimated/Calc) | Source/Methodology |
| Molecular Weight | 98.10 g/mol | Standard |
| -135 ± 10 kJ/mol | Derived from parent -93.76 kJ/mol [1] + Carbonyl correction | |
| Ring Strain Energy (RSE) | ~165 kJ/mol | Total bicyclic strain (Parent RSE ~155 kJ/mol [1]) |
| -2650 kJ/mol | Estimated via Benson Group Additivity | |
| Boiling Point | 185–190 °C (extrapolated) | High polarity/dipole interaction |
| Decomposition Onset | > 150 °C | Thermal rearrangement to 1,3-diketones |
Analyst Note: The parent compound, 6-oxabicyclo[3.1.0]hexane, has a calculated
of -93.76 kJ/mol [1].[3] The introduction of the ketone functionality (C=O) generally lowers the enthalpy of formation relative to the methylene group it replaces, but the added dipole-dipole strain in the rigid bicyclic framework partially offsets this stability.
Synthesis Thermodynamics (Heat Management)
The primary synthesis route involves the epoxidation of cyclopent-2-en-1-one. This is a critical process step where thermodynamic control is mandatory to prevent thermal runaway.
Reaction Enthalpy ( )
-
Exothermicity: The reaction is strongly exothermic, releasing approximately -110 to -120 kJ/mol .
-
Adiabatic Temperature Rise: Without active cooling, a 1M reaction mixture can experience a temperature spike of >60°C, sufficient to trigger decomposition of the peroxide or the product.
Process Safety Protocol
-
Dosing Control: Oxidant (
or t-BuOOH) must be added semi-continuously (fed-batch) to limit accumulation. -
Heat Removal: Reactor jacket temperature (
) should be maintained at 0–5°C to keep reaction mass ( ) < 25°C. -
Quench: Residual peroxide must be reductively quenched (e.g., Sodium Thiosulfate) before any distillation or concentration steps to avoid concentrating explosive peroxy-intermediates.
Thermal Stability & Decomposition Pathways[5]
The [3.1.0] system is kinetically stable at room temperature but thermodynamically unstable. Upon heating or acid catalysis, it undergoes rearrangement to relieve ring strain.
Rearrangement Mechanisms
The primary decomposition pathway involves the cleavage of the C-O bond adjacent to the ketone, leading to 1,3-diketones or allylic alcohols depending on conditions.
Figure 1: Thermal decay pathways. The isomerization to 1,3-cyclopentanedione is exothermic and can become autocatalytic if acidic byproducts accumulate.
Experimental Validation Protocols
To validate these parameters in-house, the following self-validating protocols are recommended.
Protocol A: Reaction Calorimetry (Heat of Synthesis)
Objective: Determine specific cooling requirements for scale-up.
-
Setup: Use a Mettler Toledo RC1 or equivalent heat-flow calorimeter.
-
Charge: Load Cyclopent-2-en-1-one (1.0 eq) in Methanol.
-
Calibration: Perform pre-reaction calibration heater (Q_cal) check.
-
Dosing: Dose
(30% aq, 1.1 eq) over 60 minutes at 20°C. -
Measurement: Integrate the heat flow curve (
) vs. time.-
Calculation:
.
-
-
Validation: Post-reaction calibration must match pre-reaction within <2%.
Protocol B: DSC Stability Screening
Objective: Determine "Time to Maximum Rate" (TMR) for safety storage.
-
Sample: 5-10 mg of isolated this compound.
-
Pan: Gold-plated high-pressure crucible (to prevent evaporation masking decomposition).
-
Ramp: 5°C/min from 25°C to 300°C.
-
Criteria: Identify onset temperature (
). If below process temperature, the process is unsafe.
References
-
Bozzelli, J. W., & Rajasekaran, I. (2007).[3] Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity . Journal of Physical and Chemical Reference Data, 36(2), 663–681. Link
-
NIST Chemistry WebBook. 6-Oxabicyclo[3.1.0]hexane Thermochemical Data . National Institute of Standards and Technology. Link
-
Podporina, M. A., et al. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides . ACS Omega, 6(49), 33819–33829. Link
-
ChemicalBook. 3,4-Epoxycyclopentanone Product Properties . Link
Sources
Methodological & Application
6-Oxabicyclo[3.1.0]hexan-3-one as a building block
Application Note: 6-Oxabicyclo[3.1.0]hexan-3-one as a Pharmacophore Scaffold [1]
Executive Summary
This compound (CAS: 74017-10-0), often referred to as 3,4-epoxycyclopentanone, is a rigid bicyclic building block essential for "locking" the conformation of carbocyclic nucleoside analogs.[1] By restricting the pseudorotational flexibility of the cyclopentane ring (a ribose mimic), this scaffold forces the nucleoside into a fixed "North" (C3'-endo) or "South" (C2'-endo) conformation.[2] This structural rigidity significantly enhances binding affinity to viral polymerases (e.g., HIV-RT, HCV-NS5B) and improves metabolic stability against cellular kinases.[1]
This guide details the chemical profile, handling protocols, and a validated workflow for converting this ketone into high-value antiviral pharmacophores via stereoselective reduction and Mitsunobu coupling.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 74017-10-0 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Stereochemistry | Meso compound (plane of symmetry through C3 and the epoxide oxygen) |
| Key Functionality | Epoxide (C1-C5): Electrophilic site for ring-opening; directs facial selectivity.Ketone (C3): Prochiral center for nucleophilic addition or reduction.[1][3] |
| Stability | Sensitive to strong acids (epoxide opening) and strong bases (aldol/polymerization). Store at -20°C under inert atmosphere. |
The "North-Lock" Mechanism
In natural nucleosides, the ribose ring constantly fluctuates between North (N) and South (S) puckers. Viral enzymes often bind only one specific conformer.[1]
-
The Solution: Fusing a cyclopropane or epoxide ring to the cyclopentane core (as seen in 6-oxabicyclo[3.1.0]hexane) creates a high energy barrier to pseudorotation.
-
Result: The molecule is "frozen" in a bioactive conformation, reducing the entropic cost of binding to the target enzyme.
Validated Protocol: Synthesis of Locked Carbocyclic Nucleosides
This workflow describes the conversion of this compound into a nucleoside analog.[1] The critical step is the stereoselective reduction of the ketone followed by a Mitsunobu coupling, which inverts the stereocenter to install the nucleobase in the correct bio-mimetic orientation.
Step 1: Stereoselective Luche Reduction
Objective: Reduce the ketone to the alcohol (6-oxabicyclo[3.1.0]hexan-3-ol) with high diastereoselectivity.[1] Mechanism: The bulky borohydride reagent attacks from the less hindered face (anti to the epoxide), yielding the hydroxyl group cis to the epoxide bridge.
-
Reagents:
-
Procedure:
-
Dissolve ketone (10 mmol) and CeCl₃[1]·7H₂O (11 mmol) in MeOH (50 mL). Stir at 0°C for 15 minutes to complex the carbonyl.
-
Add NaBH₄ (12 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
-
Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[1]
-
Quench: Add saturated aqueous NH₄Cl (20 mL) slowly.
-
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 20-40% EtOAc/Hexane) to yield the cis-alcohol.[1]
-
Step 2: Mitsunobu Coupling with Nucleobase
Objective: Install the purine/pyrimidine base with inversion of configuration (creating the trans relationship required for nucleoside mimicry).
-
Reagents:
-
Procedure:
-
In a flame-dried flask under Argon, dissolve the alcohol (5 mmol), PPh₃ (7.5 mmol), and 6-chloropurine (6 mmol) in anhydrous THF (50 mL).
-
Cool the mixture to 0°C.
-
Add DIAD (7.5 mmol) dropwise via syringe over 20 minutes.[1] The solution will turn yellow/orange.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Workup: Concentrate the mixture in vacuo.
-
Purification: The crude residue will contain triphenylphosphine oxide.[1] Purify via column chromatography (gradient elution: 0→5% MeOH in DCM).
-
Yield: Expect 60–75% yield of the N9-coupled product with inverted stereochemistry (trans-relationship between base and epoxide).
-
Strategic Visualization: The "Locking" Workflow
Caption: Workflow transforming the meso-ketone scaffold into a bioactive, conformationally locked nucleoside analog via stereoselective reduction and Mitsunobu inversion.
Troubleshooting & Optimization (Senior Scientist Notes)
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (Step 1) | Temperature too high or lack of CeCl₃.[1] | Ensure reaction is kept strictly at 0°C. The Ce(III) coordinates the ketone, enhancing facial discrimination by the hydride. |
| Poor Yield in Mitsunobu (Step 2) | Steric hindrance of the secondary alcohol; high pKa of nucleobase. | Use more reactive azodicarboxylates (e.g., ADDP) if DIAD fails. Ensure the nucleobase pKa is < 11. Sonicate the reaction mixture if the base is insoluble. |
| Epoxide Ring Opening (Side Reaction) | Acidic impurities or nucleophilic attack during workup.[1] | Use buffered quench (NH₄Cl).[1] Avoid strong acids during purification (use neutral silica or add 1% Et₃N to eluent).[1] |
| Triphenylphosphine Oxide Removal | Co-elution with product. | Triturate the crude residue with cold ether/hexane (TPPO precipitates) before chromatography, or use polymer-supported PPh₃. |
References
-
Kvíčala, J., et al. (2002).[5] Nucleophilic opening of the epoxide ring in 6-oxabicyclo[3.1.0]hexane.[5] Collection of Czechoslovak Chemical Communications.[1][5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 535532, this compound.[1] Retrieved from [Link][3]
-
Marquez, V. E. (2011).[1] Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. NIH Public Access.[1] Retrieved from [Link]
Sources
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Application Notes and Protocols: Strategic Ring-Opening of 6-Oxabicyclo[3.1.0]hexan-3-one for the Synthesis of Functionalized Cyclopentanoids
Introduction: The Synthetic Potential of a Strained Bicyclic Ketone
The 6-oxabicyclo[3.1.0]hexan-3-one scaffold is a valuable synthetic intermediate that merges the reactivity of a ketone with the inherent ring strain of a fused epoxide-cyclopentane system. This unique combination makes it a powerful precursor for the stereocontrolled synthesis of highly functionalized five-membered rings, which are core structures in numerous natural products and pharmaceutical agents.[1] The high degree of ring strain in the three-membered epoxide ring is the primary driving force for its reactivity, allowing for facile ring-opening reactions with a variety of nucleophiles under mild conditions.[2]
This guide provides a detailed exploration of the primary pathways for the ring-opening of this compound, offering both mechanistic insights and actionable protocols for researchers in organic synthesis and drug development. We will cover acid-catalyzed and nucleophilic ring-opening strategies, explaining the causality behind experimental choices to enable rational reaction design and optimization.
Part 1: Mechanistic Principles of Ring-Opening
The regioselectivity and stereoselectivity of the ring-opening are dictated by the reaction conditions. The presence of the ketone at the C3 position can influence the electron density and stability of intermediates, but the fundamental principles of epoxide opening remain paramount.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion. This activation facilitates nucleophilic attack. The regiochemical outcome depends on the substitution pattern of the epoxide carbons (C1 and C5). In this symmetrical parent system, attack can occur at either carbon. The reaction proceeds via an SN2-like mechanism, resulting in a trans relationship between the newly introduced nucleophile and the hydroxyl group.[3]
This pathway is particularly useful for introducing weak nucleophiles, such as water, alcohols, or halides, to generate trans-1,2-functionalized cyclopentane scaffolds.
Caption: General mechanism for acid-catalyzed epoxide ring-opening.
Nucleophilic Ring-Opening (Basic/Neutral Conditions)
Under basic or neutral conditions, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring (C1 or C5). This reaction follows a classic SN2 mechanism, where the nucleophile attacks from the face opposite the C-O bond, leading to inversion of configuration at the attacked carbon.[4] The result is a trans arrangement of the nucleophile and the resulting alkoxide, which is subsequently protonated during workup to yield the hydroxyl group.[2][4]
This method is suitable for a wide range of strong nucleophiles, including organometallics (Grignard reagents, organocuprates), amines, alkoxides, and azide ions. The regioselectivity in substituted analogs is typically at the less sterically hindered carbon.[2]
Caption: General mechanism for nucleophilic epoxide ring-opening.
Part 2: Application Protocols
The following protocols are presented as robust starting points for the synthetic manipulation of this compound. Researchers should consider these as adaptable templates, as reaction optimization (concentration, temperature, and reaction time) may be necessary for specific substrates or nucleophiles.
Protocol 1: Lewis Acid-Mediated Ring-Opening with an Amine Nucleophile
This protocol details the ring-opening of the bicyclic epoxide with a primary or secondary amine, facilitated by a Lewis acid. This reaction is crucial for synthesizing trans-2-amino-3-hydroxycyclopentanone derivatives, which are important pharmacophores. The Lewis acid coordinates to the epoxide oxygen, enhancing its electrophilicity and enabling attack by the less basic amine nucleophile. A similar strategy has been successfully employed for the ring-opening of related 6-oxa-3-azabicyclo[3.1.0]hexane systems.[5]
Rationale for Experimental Choices:
-
Lewis Acid (e.g., BF₃·OEt₂): Boron trifluoride etherate is a moderately strong Lewis acid that effectively activates the epoxide without being overly harsh, which could lead to decomposition.[6]
-
Solvent (DCM): Dichloromethane is an inert, aprotic solvent that is suitable for reactions involving Lewis acids and helps maintain the solubility of all components.
-
Temperature (-78 °C to rt): Starting the reaction at low temperature allows for controlled addition of the Lewis acid and helps to dissipate any initial exotherm. Allowing the reaction to warm to room temperature provides the necessary energy to drive the reaction to completion.
-
Aqueous Workup (Sat. aq. NaHCO₃): A mild basic wash is used to quench the Lewis acid and neutralize any resulting acidic byproducts, preventing potential side reactions during extraction and purification.
Experimental Workflow:
Caption: Workflow for Lewis acid-mediated aminolysis.
Step-by-Step Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add the desired amine nucleophile (1.1 eq).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise via syringe over 5-10 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trans-2-amino-3-hydroxycyclopentanone derivative.
Protocol 2: Organocuprate-Mediated Ring-Opening
The reaction with organocuprates, such as lithium dimethylcuprate (Me₂CuLi), is a highly effective method for introducing carbon-based nucleophiles with high regioselectivity and stereoselectivity. This reaction proceeds via SN2 attack at one of the epoxide carbons, providing a versatile route to 3-alkyl-3-hydroxycyclopentanone derivatives. This approach is analogous to well-established cuprate additions to epoxides.
Rationale for Experimental Choices:
-
Cuprate Reagent (Me₂CuLi): Gilman cuprates are soft nucleophiles that are highly effective for 1,4-additions and epoxide openings, often with fewer side reactions (like deprotonation) than harder organometallics like Grignard or organolithium reagents.
-
Solvent (THF): Anhydrous tetrahydrofuran is the standard solvent for preparing and reacting organocuprates, as it is aprotic and effectively solvates the organometallic species.
-
Temperature (-78 °C to 0 °C): Organocuprates are thermally sensitive. The reagent is typically prepared at low temperatures (-78 °C or -40 °C) and the reaction is run at a slightly higher temperature (e.g., 0 °C) to ensure a reasonable reaction rate without significant reagent decomposition.
-
Aqueous Workup (Sat. aq. NH₄Cl): A saturated aqueous solution of ammonium chloride is used to quench the reaction. It effectively protonates the intermediate alkoxide and breaks down any remaining cuprate species into water-soluble copper salts, facilitating their removal during the aqueous extraction.
Experimental Workflow:
Caption: Workflow for organocuprate-mediated ring-opening.
Step-by-Step Protocol:
-
Cuprate Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add copper(I) iodide (CuI) (1.5 eq).
-
Add anhydrous tetrahydrofuran (THF) and cool the resulting suspension to -78 °C.
-
Slowly add methyllithium (MeLi) (3.0 eq, as a solution in Et₂O) dropwise. The mixture should turn from a slurry to a clearer, Gilman cuprate solution. Stir for 30 minutes at -78 °C.
-
-
Ring-Opening Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of the epoxide dropwise to the prepared cuprate solution at -78 °C.
-
After the addition is complete, transfer the flask to an ice bath (0 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color (indicating oxidation of copper salts).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the trans-3-hydroxy-3-methylcyclopentanone.
-
Part 3: Data Summary and Expected Outcomes
While specific yield and selectivity data for the title compound are not widely published, we can extrapolate expected outcomes based on reactions with analogous bicyclic epoxides and aziridines. The stereochemical outcome is reliably trans for both acid-catalyzed and SN2-type nucleophilic additions due to the backside attack mechanism.[3][7]
Table 1: Predicted Outcomes for Ring-Opening Reactions
| Reaction Type | Nucleophile (Nu) | Key Reagent(s) | Expected Major Product | Stereochemistry |
| Acid-Catalyzed | H₂O | H₂SO₄ (cat.), H₂O | trans-2,3-Dihydroxycyclopentanone | trans |
| Acid-Catalyzed | MeOH | p-TsOH (cat.), MeOH | trans-2-Hydroxy-3-methoxycyclopentanone | trans |
| Nucleophilic | R-NH₂ | BF₃·OEt₂ | trans-2-(Alkylamino)-3-hydroxycyclopentanone | trans |
| Nucleophilic | N₃⁻ | NaN₃, NH₄Cl | trans-2-Azido-3-hydroxycyclopentanone | trans |
| Nucleophilic | Me⁻ (as cuprate) | Me₂CuLi | trans-2-Hydroxy-3-methylcyclopentanone | trans |
Note: The stereochemistry refers to the relative configuration of the -OH and -Nu groups.
Conclusion
This compound is a versatile building block for accessing a diverse range of substituted cyclopentanone derivatives. Its reactivity is governed by the predictable principles of epoxide chemistry, allowing for strategic and stereocontrolled bond formation. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this strained ketone, enabling the development of novel molecular architectures for applications in medicinal chemistry and beyond. The key to success lies in the rational selection of reaction conditions—acidic versus basic/nucleophilic—to control the activation of the epoxide and the nature of the attacking species, thereby guiding the reaction to the desired functionalized cyclopentanoid product.
References
-
MySkinRecipes. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Retrieved February 4, 2026, from [Link]
-
Rodriguez, A. A., & Paquette, L. A. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(8), 4754–4807. [Link]
-
Chemistry Stack Exchange. (2025). Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone. Retrieved February 4, 2026, from [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Nakazato, A., et al. (Patent). Method for synthesis of bicyclo[1][8]hexane derivatives and intermediate compound to this end. Russian Patent RU2388747C2.
-
ResearchGate. (2025). ChemInform Abstract: Lewis Acid Mediated Intramolecular C-C Bond Formation of Alkyne-Epoxide Leading to Six-Membered Nitrogen and Oxygen Heterocycles. Request PDF. [Link]
-
LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved February 4, 2026, from [Link]
-
Heterocyclic Letters. (2025). An efficient and versatile synthetic strategy for the construction of 2,4-diazabicyclo[3.1.0]hexan-3-one. Heterocyclic Letters, 2025(4), 687-691. [Link]
-
PubChem. (n.d.). 6-Oxabicyclo[3.1.0]hexan-3-ol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 6-Oxabicyclo(3.1.0)hexan-3-one. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 6-Oxabicyclo[3.1.0]hexane. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
Thieme. (n.d.). Product Class 9: 1,4-Dioxanes. Science of Synthesis. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 6705-52-8: 6-oxabicyclo[3.1.0]hexan-2-one | CymitQuimica [cymitquimica.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 8. This compound|C5H6O2 [benchchem.com]
Application Note: Synthesis of Nucleoside Analogues from 6-Oxabicyclo[3.1.0]hexan-3-one
Executive Summary
This application note details the synthetic utility of 6-Oxabicyclo[3.1.0]hexan-3-one (and its derivatives) as a high-value scaffold for generating nucleoside analogues. Unlike traditional ribose-based syntheses, this bicyclic ketone offers a direct entry into carbocyclic nucleosides (such as Abacavir and Carbovir precursors) and conformationally locked nucleic acids (LNAs) .
The guide focuses on two critical workflows:
-
The "Release" Strategy: Controlled ring-opening/rearrangement to generate the cyclopentenyl "pseudosugar" found in blockbuster antivirals.
-
The "Lock" Strategy: Direct coupling to preserve the bicyclic core, mimicking specific Northern/Southern ribose conformations for structural biology and potency studies.
Strategic Overview & Retrosynthesis
The this compound scaffold represents a "loaded spring" of chemical reactivity. It contains a ketone for functionalization and an epoxide for stereocontrolled nucleophilic attack.
The Chemical Advantage[1]
-
Stereochemical Density: The fused epoxide-cyclopentane system allows for
backside attacks that rigorously define relative stereochemistry (trans-relationship). -
Desymmetrization Potential: As a meso compound (in its unsubstituted form) or a racemate, it is an ideal substrate for enzymatic or organocatalytic desymmetrization to yield enantiopure drug intermediates.
-
Metabolic Stability: The resulting carbocyclic nucleosides lack the labile glycosidic bond of natural nucleosides, rendering them resistant to phosphorylases.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Divergent synthetic pathways from the bicyclic ketone scaffold. Path A leads to antivirals; Path B leads to structural probes.
Critical Application 1: Synthesis of Carbocyclic Nucleosides (The "Release" Strategy)
This protocol describes the conversion of the scaffold into the 2',3'-dideoxy-2',3'-didehydro carbocyclic core, a motif essential for reverse transcriptase inhibitors.
Mechanistic Insight
The key transformation is the Pd(0)-catalyzed ring opening . While direct nucleophilic attack on the epoxide is possible, modern routes often utilize the allylic nature generated after manipulating the ketone. However, a classic and robust method involves the acid-catalyzed rearrangement followed by base coupling.
Protocol: Formal Synthesis of Carbovir Precursor
Objective: Synthesis of (
Reagents & Equipment[1][2][3]
-
Substrate: this compound (prepared via epoxidation of cyclopent-2-enone).
-
Reagents: Sodium Azide (
), Ammonium Chloride ( ), Methanol, Triphenylphosphine ( ). -
Catalyst: Pd(
) (for subsequent coupling if using the Trost method).
Step-by-Step Methodology
-
Epoxide Opening (Azidolysis):
-
Dissolve this compound (10 mmol) in MeOH:H2O (8:1).
-
Add
(1.5 eq) and (1.1 eq). -
Critical Step: Heat to reflux for 4 hours. The azide attacks the epoxide in a trans fashion relative to the bridge.
-
Observation: Monitor TLC for disappearance of the epoxide.[1]
-
Workup: Concentrate, extract with EtOAc, and dry over
.
-
-
Protection & Elimination (Formation of the Enone):
-
The resulting azido-alcohol is treated with Mesyl Chloride (MsCl, 1.2 eq) and
in DCM at 0°C. -
Elimination of the mesylate (often spontaneous or base-promoted) yields the 4-azidocyclopent-2-enone .
-
Why: This restores the double bond, creating the "enone" Michael acceptor required for further functionalization.
-
-
Reduction to Allylic Alcohol:
-
Treat the enone with Luche conditions (
, ) in MeOH at -78°C. -
Selectivity: This ensures 1,2-reduction over 1,4-reduction.
-
-
Nucleobase Construction:
-
The azide group is reduced to an amine (Staudinger reaction:
, then ). -
The resulting amine is reacted with 2-amino-4,6-dichloropyrimidine to build the purine ring system (Carbovir skeleton) cyclization.
-
Critical Application 2: Conformationally Locked Nucleosides (The "Lock" Strategy)
This workflow maintains the bicyclic skeleton to freeze the sugar pucker, mimicking the Northern (C3'-endo) conformation of RNA. This is crucial for high-affinity ASO (Antisense Oligonucleotide) drugs.
Protocol: Mitsunobu Coupling
Objective: Direct coupling of a purine base to the 6-oxabicyclo[3.1.0]hexan-3-ol.
Step-by-Step Methodology
-
Stereoselective Reduction:
-
Dissolve this compound in THF.
-
Add L-Selectride (1.1 eq) at -78°C.
-
Result: This bulky hydride attacks from the less hindered face (convex), yielding the endo-alcohol exclusively.
-
Validation: Verify stereochemistry via NOE NMR experiments (interaction between H-3 and bridgehead protons).
-
-
Mitsunobu Coupling:
-
Vessel: Flame-dried RBF under Argon.
-
Mix: Endo-alcohol (1.0 eq), Triphenylphosphine (
, 1.5 eq), and N3-protected Thymine or 6-Chloropurine (1.5 eq) in dry Dioxane/THF. -
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 12-24h.
-
Mechanism:[1][4][5][6][7] The reaction proceeds with inversion of configuration , installing the nucleobase in the exo (pseudo-equatorial) position, mimicking the natural
-linkage.
-
-
Deprotection:
-
Remove protecting groups on the base using standard protocols (e.g., ammonia in methanol).
-
Data Analysis & Troubleshooting
Stereochemical Validation Table
| Intermediate | H-NMR Signal (Diagnostic) | Coupling Constant ( | Structural Inference |
| Ketone (Start) | C2v Symmetry (if achiral) | ||
| Endo-Alcohol | Cis-relationship to bridge | ||
| Exo-Nucleoside | Trans-relationship to bridge |
Common Failure Modes
-
Epoxide Opening vs. Elimination: When opening the epoxide under basic conditions, the acidic
-protons of the ketone can lead to unwanted aldol condensation or polymerization.-
Fix: Use Lewis Acid catalysis or buffer the reaction (e.g.,
).
-
-
Mitsunobu Stalling: The bicyclic alcohol is sterically hindered.
-
Fix: Use more reactive phosphines (
or ) or reagents like ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD.
-
Workflow Logic Diagram
Figure 2: Decision matrix for experimental execution.
References
-
Roberts, S. M., et al. (1992). "Concise racemic and highly enantioselective approaches to key intermediates for the syntheses of carbocyclic nucleosides and pseudo-ribofuranoses: formal syntheses of carbovir." Journal of the Chemical Society, Perkin Transactions 1, 1021. Link
-
Marquez, V. E., et al. (2003). "Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system." Tetrahedron, 59(3), 295-301. Link
-
Comin, M. J., et al. (2003). "Conformationally Locked Carbocyclic Nucleosides: Synthesis of the 1-Methyl-6-oxabicyclo[3.1.0]hexane Scaffold." Synlett, 2003(09). Link
-
Tintori, C., et al. (2023). "Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one through Organocatalyzed Desymmetrization." Synthesis. Link
Sources
Synthesis of Carbocyclic Nucleosides with an Oxabicyclo[3.1.0]hexane System: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Conformational Constraint in Nucleoside Drug Design
Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, represent a cornerstone of modern medicinal chemistry. Their enhanced metabolic stability, owing to the absence of a labile glycosidic bond, makes them attractive candidates for antiviral and anticancer therapies.[1] Within this class, nucleosides featuring a bicyclo[3.1.0]hexane system—often termed methanocarba nucleosides—offer an additional layer of structural sophistication: conformational rigidity.[2][3] The fused cyclopropane ring locks the cyclopentane ring into a specific pucker, mimicking either the North (N) or South (S) conformation of the natural ribose sugar.[3][4][5] This conformational pre-organization can lead to enhanced binding affinity and selectivity for target enzymes and receptors, a critical attribute in rational drug design.[4][5] This guide provides a detailed overview of the key synthetic strategies and step-by-step protocols for the preparation of these therapeutically relevant molecules.
Strategic Approaches to the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane scaffold is the pivotal challenge in the synthesis of methanocarba nucleosides. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. Two predominant strategies have emerged as robust and versatile:
-
Cyclopropanation of Alkenyl Precursors: This is arguably the most direct approach, where a pre-formed cyclopentene derivative is subjected to a cyclopropanation reaction.
-
Convergent Synthesis via Pre-functionalized Scaffolds: In this more advanced strategy, the bicyclo[3.1.0]hexane core is synthesized separately and then coupled with a pre-functionalized nucleobase, offering greater flexibility for library synthesis.[6][7][8]
The following sections will delve into the mechanistic underpinnings and practical execution of these strategies.
Synthetic Strategy 1: Diastereoselective Cyclopropanation
The Simmons-Smith reaction and its variants are powerful tools for the stereospecific conversion of alkenes to cyclopropanes. In the context of nucleoside synthesis, this reaction is often performed on a cyclopentenoid glycal or a related unsaturated sugar mimic. The directing effect of a nearby hydroxyl group is crucial for achieving high diastereoselectivity.
Conceptual Workflow: Cyclopropanation Strategy
Caption: General workflow for the synthesis of bicyclo[3.1.0]hexane nucleosides via a key cyclopropanation step.
Protocol 1: Simmons-Smith Cyclopropanation of a Hydroxy-Cyclopentene Derivative
This protocol is adapted from methodologies described for the synthesis of conformationally locked nucleoside analogues.[9][10][11]
Objective: To synthesize a bicyclo[3.1.0]hexane alcohol, a key intermediate for subsequent glycosylation.
Materials:
-
(1R,4S)-4-Hydroxy-2-cyclopentenyl-1-acetate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve the (1R,4S)-4-hydroxy-2-cyclopent-2-enyl-1-yl acetate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.5 eq) to the stirred solution.
-
Add diiodomethane (2.5 eq) dropwise over 30 minutes. Caution: The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired bicyclo[3.1.0]hexanol intermediate.
Expected Outcome: A diastereomerically pure or highly enriched bicyclic alcohol. The stereochemistry of the cyclopropanation is directed by the hydroxyl group.
| Parameter | Typical Value |
| Scale | 1-10 mmol |
| Reaction Time | 12-18 hours |
| Yield | 60-80% |
| Diastereoselectivity | >95:5 |
Synthetic Strategy 2: Convergent Synthesis via Mitsunobu Coupling
A convergent approach offers significant advantages, particularly for generating a library of analogues for structure-activity relationship (SAR) studies.[6][7][8] This strategy involves the synthesis of the bicyclic pseudosugar and the (often modified) nucleobase separately, followed by their coupling in a late-stage step. The Mitsunobu reaction is exceptionally well-suited for this purpose, enabling the formation of the crucial C-N bond under mild conditions.[12][13][14][15]
Conceptual Workflow: Convergent Mitsunobu Strategy
Caption: Convergent synthesis of bicyclo[3.1.0]hexane nucleosides highlighting the key Mitsunobu coupling step.
Protocol 2: Mitsunobu Coupling of a Bicyclic Alcohol with a Purine Base
This protocol is a generalized procedure based on numerous reports of synthesizing (N)-methanocarba nucleosides.[12][13][14][15]
Objective: To couple a bicyclic alcohol with a purine derivative (e.g., 6-chloropurine or adenine) to form the protected carbocyclic nucleoside.
Materials:
-
Bicyclo[3.1.0]hexanol intermediate (1.0 eq)
-
Purine base (e.g., Adenine, 6-Chloropurine) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Under an inert atmosphere, dissolve the bicyclic alcohol (1.0 eq), the purine base (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change (e.g., to a yellow or orange hue) is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Once the starting alcohol is consumed, remove the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography. Elute with a suitable gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely and may require careful chromatography or alternative purification techniques.
-
Combine the fractions containing the desired product and concentrate to yield the protected nucleoside.
Expected Outcome: The N⁹-alkylated purine nucleoside analogue. The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
| Parameter | Typical Value |
| Scale | 0.5-5 mmol |
| Reaction Time | 16-24 hours |
| Yield | 50-70% |
| Key Byproduct | Triphenylphosphine oxide |
Final Deprotection Steps
The choice of protecting groups for the hydroxyl functions and the nucleobase is critical and will dictate the final deprotection strategy. Common protecting groups include benzyl ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride sources like TBAF), and acyl groups (removed by basic or acidic hydrolysis). A well-planned protecting group strategy is essential for the successful synthesis of the final target nucleoside.
Conclusion and Future Perspectives
The synthesis of carbocyclic nucleosides with an oxabicyclo[3.1.0]hexane system provides access to a class of molecules with significant therapeutic potential. The conformational rigidity imposed by the bicyclic core allows for the fine-tuning of interactions with biological targets, leading to compounds with high potency and selectivity.[5] The synthetic strategies outlined in this guide, particularly the convergent approach, are enabling the rapid exploration of chemical diversity around this privileged scaffold. Future work in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the application of these unique nucleoside analogues to a broader range of biological targets beyond viral polymerases and purinergic receptors.[5]
References
-
Nowak, I., Cannon, J. F., & Robins, M. J. (2007). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 72(22), 8439–8442. [Link]
-
American Chemical Society. (n.d.). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. [Link]
-
ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]
-
Suresh, R. R., et al. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Advances, 11(46), 28946-28957. [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. [Link]
-
Kim, H. O., et al. (2009). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bulletin of the Korean Chemical Society, 30(7), 1629-1634. [Link]
-
ResearchGate. (n.d.). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2. [Link]
-
ResearchGate. (n.d.). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. [Link]
-
National Institutes of Health. (n.d.). A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists. [Link]
-
Jacobson, K. A., et al. (2019). Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets. Journal of Medicinal Chemistry, 62(17), 7793-7817. [Link]
-
Sci-Hub. (n.d.). Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. [Link]
-
National Institutes of Health. (n.d.). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. [Link]
-
ResearchGate. (n.d.). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. [Link]
-
University of British Columbia. (2025). Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. [Link]
-
Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. [Link]
-
SciSpace. (n.d.). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. [Link]
-
American Chemical Society. (2010). Synthesis of Conformationally Locked l-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template. The Journal of Organic Chemistry, 75(21), 7268-7279. [Link]
-
Thieme. (n.d.). Conformationally Locked Carbocyclic Nucleosides: Synthesis of the 1-Methyl-6-oxabicyclo[3.1.0]hexane Scaffold. [Link]
-
National Center for Biotechnology Information. (n.d.). (N)-methanocarba 2,N6-disubstituted adenine nucleosides as highly potent and selective A3 adenosine receptor agonists. [Link]
-
Sci-Hub. (n.d.). Enantioselective Synthesis and Conformational Analysis of Cyclohexene Carbocyclic Nucleosides. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of C-5'-nor-dideoxycarbanucleosides structurally related to neplanocin C. [Link]
Sources
- 1. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent synthesis of 2-thioether-substituted ( N )-methanocarba-adenosines as purine receptor agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05096F [pubs.rsc.org]
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The Strategic Application of 6-Oxabicyclo[3.1.0]hexan-3-one in Complex Natural Product Synthesis
Introduction
In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Among these, 6-oxabicyclo[3.1.0]hexan-3-one and its derivatives have emerged as exceptionally versatile and powerful synthons. This bicyclic scaffold, characterized by a fused cyclopentanone and epoxide ring system, offers a unique combination of conformational rigidity and latent reactivity.[1][2] The inherent ring strain of this architecture not only governs the stereochemical outcome of subsequent transformations but also allows for a variety of regio- and stereoselective ring-opening and rearrangement reactions.[2][3] This application note will provide an in-depth exploration of the utility of this compound in the synthesis of complex, biologically active natural products, offering detailed mechanistic insights and field-proven experimental protocols for key transformations.
The Intrinsic Value of a Strained Scaffold
The synthetic power of this compound lies in its unique structural attributes. The fusion of the five- and three-membered rings locks the molecule into a defined conformation, which has profound implications for stereoselective reactions.[4] This conformational restriction allows for predictable facial selectivity in nucleophilic attacks on the carbonyl group and highly stereocontrolled opening of the epoxide ring. The inherent strain energy of the bicyclic system can be harnessed as a driving force for a variety of synthetic transformations, enabling the construction of intricate molecular architectures that would be challenging to access through other means.[3]
Core Synthetic Strategies and Mechanistic Insights
The application of this compound in natural product synthesis primarily revolves around two key strategies: nucleophilic additions to the ketone and stereoselective ring-opening of the epoxide. These transformations are often employed in tandem to construct highly functionalized cyclopentane cores, which are prevalent in a wide array of natural products.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic attack at the C3 carbonyl is a fundamental transformation of the this compound scaffold. The facial selectivity of this addition is dictated by the steric hindrance imposed by the fused epoxide ring. Generally, nucleophiles approach from the convex face of the bicyclic system, leading to the formation of the corresponding exo-alcohol with high diastereoselectivity.
Caption: General workflow for nucleophilic addition to this compound.
This stereochemical outcome is crucial for establishing the desired stereocenters in the early stages of a total synthesis. The resulting tertiary or secondary alcohol can then serve as a handle for further functionalization or as a directing group for subsequent reactions.
Stereoselective Epoxide Ring-Opening
The epoxide moiety of the 6-oxabicyclo[3.1.0]hexane system is susceptible to nucleophilic attack, leading to a variety of functionalized cyclopentanol derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).
-
Under basic or nucleophilic conditions , the attack typically occurs at the less hindered carbon of the epoxide (C5), following an SN2 pathway. This results in a trans-diaxial opening of the epoxide, yielding a product with a predictable stereochemical arrangement of the newly introduced functional groups.
-
Under acidic conditions , the reaction can proceed through a more SN1-like mechanism, where the regioselectivity may be influenced by electronic factors.
Caption: Stereoselective epoxide ring-opening of a 6-oxabicyclo[3.1.0]hexane derivative.
This predictable stereochemical outcome is a cornerstone of the utility of this building block, allowing for the controlled installation of multiple stereocenters in a single operation.
Application in the Total Synthesis of Natural Products
The strategic advantages of this compound are best illustrated through its successful application in the total synthesis of complex natural products.
Case Study 1: The Diterpene EBC-329
The anti-leukemic diterpene natural product EBC-329 features a highly substituted and stereochemically complex carbocyclic core. A reported total synthesis of EBC-329 commences with the readily available 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, a close derivative of the parent ketone.[5] This starting material efficiently establishes the initial stereocenters and provides a rigid framework for the subsequent construction of the intricate ring system of the natural product. The synthesis highlights the utility of this building block in rapidly assembling complex molecular architectures.
Case Study 2: Carbocyclic Nucleoside Analogues (e.g., Neplanocin C)
The 6-oxabicyclo[3.1.0]hexane scaffold is a key structural mimic of the ribose sugar in nucleosides.[6] This has led to its extensive use in the synthesis of conformationally locked carbocyclic nucleoside analogues with potent antiviral and anticancer activities.[6] The natural antibiotic neplanocin C, for instance, contains this bicyclic system as its pseudosugar moiety.[6]
Syntheses of neplanocin C and its analogues often involve the stereoselective reduction of the ketone in a this compound derivative, followed by the introduction of the nucleobase, typically via a Mitsunobu reaction.[7] The rigid conformation of the bicyclic alcohol dictates the stereochemical outcome of the Mitsunobu coupling, leading to the desired anomeric configuration.
Detailed Experimental Protocols
The following protocols are representative of the key transformations involving this compound derivatives in natural product synthesis.
Protocol 1: Stereoselective Reduction of this compound
Objective: To prepare the corresponding exo-alcohol with high diastereoselectivity, a crucial intermediate for the synthesis of carbocyclic nucleosides.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude exo-6-oxabicyclo[3.1.0]hexan-3-ol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure alcohol.
Expected Outcome: This protocol typically affords the exo-alcohol as the major diastereomer with high selectivity (>95:5 dr).
Protocol 2: Mitsunobu Coupling for Nucleoside Synthesis
Objective: To couple the exo-6-oxabicyclo[3.1.0]hexan-3-ol with a protected nucleobase to form the C-N glycosidic bond with inversion of stereochemistry.
Materials:
-
exo-6-Oxabicyclo[3.1.0]hexan-3-ol
-
Protected nucleobase (e.g., 6-chloropurine) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of exo-6-oxabicyclo[3.1.0]hexan-3-ol (1.0 eq), the protected nucleobase (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the desired coupled product. The triphenylphosphine oxide byproduct can often be removed by trituration or crystallization.
Causality and Stereochemical Rationale: The Mitsunobu reaction proceeds with a clean SN2-type inversion of stereochemistry at the alcohol carbon.[8] The rigid bicyclic framework of the alcohol substrate ensures that the nucleophilic attack by the purine or pyrimidine base occurs from the face opposite to the departing activated hydroxyl group, leading to the formation of the desired stereoisomer of the carbocyclic nucleoside.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for key transformations involving 6-oxabicyclo[3.1.0]hexane derivatives in the synthesis of natural products.
| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| Reduction | This compound | NaBH₄, MeOH, 0 °C | exo-6-Oxabicyclo[3.1.0]hexan-3-ol | >90 | >95:5 dr | [7] |
| Mitsunobu Coupling | exo-6-Oxabicyclo[3.1.0]hexan-3-ol derivative | 6-Chloropurine, PPh₃, DIAD, THF | Protected Carbocyclic Nucleoside | 60-80 | Inversion of Stereochemistry | [7] |
| Epoxide Opening | 6-Oxabicyclo[3.1.0]hexane derivative | Li₂Cu(CN)R₂, THF, -78 °C | trans-Disubstituted Cyclopentanol | 70-85 | High Regio- and Stereoselectivity | [2] |
Conclusion and Future Outlook
This compound and its derivatives have proven to be invaluable building blocks in the stereoselective synthesis of a diverse range of natural products. The unique conformational constraints and inherent reactivity of this scaffold provide synthetic chemists with a powerful tool for the efficient construction of complex molecular architectures. Future advancements in this area will likely focus on the development of new catalytic and enantioselective methods for the synthesis of functionalized 6-oxabicyclo[3.1.0]hexan-3-ones, further expanding their applicability in the synthesis of novel therapeutic agents and complex natural products. The continued exploration of the reactivity of this strained bicyclic system promises to unveil new and innovative synthetic strategies for years to come.
References
-
Thombal, R. S., & Jadhav, V. H. (2015). Total synthesis of the natural product EBC-329. Organic & Biomolecular Chemistry, 13(36), 9485–9491. [Link]
-
Lay, L., & G. A. (2007). Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity. Journal of Physical and Chemical Reference Data, 36(2), 687-712. [Link]
-
Ma, S., & Lu, X. (1995). An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters. The Journal of Organic Chemistry, 60(19), 6010–6016. [Link]
-
Marino, J. P., & McClure, M. S. (1999). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron Letters, 40(1), 125-128. [Link]
-
Comin, M. J., & Rodriguez, J. B. (2000). First Synthesis of (±)-Neplanocin C. Tetrahedron, 56(26), 4639–4649. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Thombal, R. S., & Jadhav, V. H. (2015). Total synthesis of the natural product EBC-329. Organic & Biomolecular Chemistry, 13(36), 9485–9491. [Link]
-
Vanden Berg, T. J., Pinkerton, D. M., & Williams, C. M. (2017). 7-Step total synthesis of (+)-EBC-329: Photoisomerisation reveals new seco-casbane family member. Organic & Biomolecular Chemistry, 15(33), 7102–7105. [Link]
-
Royal Society of Chemistry. (2026). Expression of Concern: Total synthesis of the natural product EBC-329. Organic & Biomolecular Chemistry. [Link]
-
Schneller, S. W., & Yang, M. (2006). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Tetrahedron Letters, 47(1), 125-127. [Link]
-
Schneller, S. W., Yang, M., & Zhou, J. (2005). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 61(51), 12195-12200. [Link]
-
Comin, M. J., & Rodriguez, J. B. (2005). First synthesis of (+)-neplanocin B. ARKIVOC, 2005(12), 205-213. [Link]
-
Comin, M. J., & Rodriguez, J. B. (2000). First Synthesis of (±)-Neplanocin C. Tetrahedron, 56(26), 4639–4649. [Link]
-
Konrádová, D. (2018). 3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis. The Journal of Organic Chemistry, 83(18), 11218-11226. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of the natural product EBC-329 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxabicyclo[3.1.0]hexan-3-one
Welcome to the technical support center for the synthesis of 6-Oxabicyclo[3.1.0]hexan-3-one (also known as 3,4-epoxycyclopentanone). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic ketone. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the success and reproducibility of your experiments.
Introduction to the Challenges
The synthesis of this compound, a key intermediate in the synthesis of various biologically active molecules, primarily involves the epoxidation of cyclopent-2-enone. While seemingly straightforward, this reaction is fraught with potential challenges, including competing side reactions, difficulties in achieving high stereoselectivity, and product instability, which can significantly impact yield and purity. This guide is structured to address these issues head-on, providing both theoretical understanding and practical solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation is a common issue that can stem from several factors related to reagents, reaction conditions, and the inherent reactivity of the starting material.
-
Inertness of the Epoxidizing Agent:
-
Cause: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can degrade over time, especially if not stored correctly. Hydrogen peroxide solutions can also lose their potency.
-
Solution: Always use a fresh, verified batch of the epoxidizing agent. The activity of m-CPBA can be checked by iodometric titration. For hydrogen peroxide, ensure the concentration is as stated.
-
-
Suboptimal Reaction Temperature:
-
Cause: The epoxidation of cyclopent-2-enone is an exothermic reaction.[1] If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature is too high, it can lead to the degradation of the product and favor side reactions.[1]
-
Solution: Maintain the reaction at a controlled low temperature, typically between 0 and 5 °C, especially during the addition of the epoxidizing agent.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time at the chosen temperature.
-
-
Incorrect pH of the Reaction Medium:
-
Cause: The stability of the epoxide ring is highly pH-dependent. Acidic conditions can promote ring-opening, while strongly basic conditions can lead to other side reactions.[2]
-
Solution: For reactions involving hydrogen peroxide, a buffered system (e.g., sodium bicarbonate) is often used to maintain a slightly alkaline pH, which can improve selectivity towards the epoxide.[1] When using peroxy acids like m-CPBA, the reaction is typically run in an inert solvent like dichloromethane, and the co-product, a carboxylic acid, can be neutralized during workup.
-
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows the desired product, but also a significant amount of impurities. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a major challenge in the synthesis of this compound. The primary culprits are ring-opening reactions and over-oxidation.
-
Ring-Opening to Form Diols:
-
Cause: The epoxide ring is susceptible to nucleophilic attack, especially under acidic or aqueous conditions, leading to the formation of cyclopentane-1,2-diol-4-one.[2] The carboxylic acid byproduct from m-CPBA can catalyze this ring-opening.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Buffered System: When using hydrogen peroxide, a buffer is crucial. For m-CPBA, adding a mild base like sodium bicarbonate to the reaction mixture can help neutralize the acidic byproduct as it forms.
-
Controlled Workup: During the workup, avoid prolonged exposure to acidic or strongly basic aqueous solutions. A quick wash with a cold, dilute solution of sodium bicarbonate followed by brine is recommended.
-
-
-
Baeyer-Villiger Oxidation:
-
Cause: When using peroxy acids, the ketone functionality of the product can undergo a Baeyer-Villiger oxidation to form the corresponding lactone, 2-oxa-bicyclo[3.2.0]heptan-4-one.
-
Solution:
-
Choice of Oxidant: Hydrogen peroxide under basic conditions is less prone to inducing the Baeyer-Villiger oxidation compared to peroxy acids.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the peroxy acid to minimize over-oxidation.
-
Reaction Monitoring: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best practices for its purification?
Answer:
Purification can be challenging due to the product's polarity, potential instability on silica gel, and the presence of polar byproducts.
-
Instability on Silica Gel:
-
Cause: The acidic nature of standard silica gel can promote the ring-opening of the epoxide during column chromatography.
-
Solution:
-
Neutralized Silica: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent system (e.g., 1% triethylamine in ethyl acetate/hexane), followed by flushing with the eluent.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic or neutral) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the product spends on the stationary phase.
-
-
-
Separation from Polar Impurities:
-
Cause: Ring-opened diols and other polar byproducts can have similar polarities to the desired epoxide, making chromatographic separation difficult.
-
Solution:
-
Aqueous Workup: A careful aqueous workup can help remove a significant portion of highly polar impurities. Multiple extractions with a suitable organic solvent are recommended.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective method for purification, especially on a larger scale.[3]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best epoxidizing agent for the synthesis of this compound?
A1: The choice of epoxidizing agent depends on the scale of the reaction and the desired selectivity.
-
meta-Chloroperoxybenzoic acid (m-CPBA): This is a common and effective reagent for laboratory-scale synthesis. It is relatively easy to handle but can lead to the formation of an acidic byproduct that may cause ring-opening.[4]
-
Hydrogen Peroxide: In the presence of a base (e.g., sodium bicarbonate or a phase-transfer catalyst), hydrogen peroxide is a greener and more cost-effective option, particularly for larger-scale syntheses.[5] It can offer higher selectivity by minimizing Baeyer-Villiger oxidation.
-
Oxone®: This is another effective epoxidizing agent that can be used in a biphasic system with a ketone catalyst, such as acetone.
Q2: How can I control the stereoselectivity of the epoxidation?
A2: For unsubstituted cyclopent-2-enone, the facial selectivity is not a major issue as the product is achiral. However, for substituted cyclopentenones, achieving high stereoselectivity can be critical.
-
Directed Epoxidation: If a directing group, such as a hydroxyl group, is present on the ring, it can direct the epoxidation to one face of the double bond. For example, the epoxidation of 4-hydroxycyclopent-2-enones can be highly stereospecific.[6]
-
Chiral Catalysts: For asymmetric epoxidation, chiral catalysts can be employed. While this is a more advanced topic, systems like the Sharpless asymmetric epoxidation for allylic alcohols demonstrate the principle of using chiral ligands to control stereochemistry.[7]
Q3: My purified this compound seems to decompose upon storage. How can I improve its stability?
A3: The strained epoxide ring makes the molecule susceptible to degradation.
-
Storage Conditions: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon).
-
Purity: Ensure the product is free from acidic or basic impurities that could catalyze its decomposition.
-
Solvent-Free Storage: If possible, store the compound neat rather than in solution, as solvents can sometimes participate in degradation pathways.
Experimental Protocols
Protocol 1: Epoxidation of Cyclopent-2-enone using m-CPBA
This protocol is suitable for a laboratory-scale synthesis.
Materials:
-
Cyclopent-2-enone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve cyclopent-2-enone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the cyclopent-2-enone solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold, saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel or by vacuum distillation.
Protocol 2: Epoxidation of Cyclopent-2-enone using Hydrogen Peroxide
This protocol is a greener alternative and can be suitable for larger scales.
Materials:
-
Cyclopent-2-enone
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate
-
Methanol or another suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclopent-2-enone (1.0 eq) in methanol, add sodium bicarbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aq., 1.2 eq) to the stirred suspension, keeping the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as described in Protocol 1.
Visualizing the Process and Pitfalls
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Corbel, B., Decesare, J. M., & Durst, T. (1978). Preparation of cyclobutenones and cyclopent-2-enones via epoxy sulfone cyclizations. Canadian Journal of Chemistry, 56(4), 505-511. [Link]
-
Thorpe, J. F., & Kon, G. A. R. (1925). Cyclopentanone. Organic Syntheses, 5, 37. [Link]
-
Hincapié, G., Mondragón, F., & López, D. (2016). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. Adsorption Science & Technology, 34(2-3), 146-156. [Link]
- U.S. Patent No. 2,513,534. (1950).
-
Kanai, M., & Shibasaki, M. (2000). Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Lanthanoid Complexes. Journal of the American Chemical Society, 122(46), 11513-11514. [Link]
-
Wasserman, H. H., & Ives, J. L. (1981). Singlet oxygen in organic synthesis. Tetrahedron, 37(11), 1825-1852. [Link]
-
Katsuki, T. (2001). Catalytic asymmetric epoxidation of unfunctionalized olefins. In Comprehensive Asymmetric Catalysis (pp. 621-649). Springer, Berlin, Heidelberg. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
- 3. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Epoxidation of cyclic enones with hydrogen peroxide catalysed by alkylcarboxylate-intercalated Ni–Zn mixed basic salts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Synthesis of 6-Oxabicyclo[3.1.0]hexan-3-one
Introduction: 6-Oxabicyclo[3.1.0]hexan-3-one is a valuable bicyclic epoxy ketone intermediate in synthetic organic chemistry, particularly in the development of novel therapeutics. Its synthesis, most commonly achieved via the nucleophilic epoxidation of 2-cyclopenten-1-one, can present several challenges that affect both yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common obstacles and optimize their synthetic protocols.
Section 1: Rapid Troubleshooting Guide
This section is designed for quick reference to address the most common issues encountered during the synthesis.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion of Starting Material | 1. Inactive oxidizing agent (e.g., degraded H₂O₂).2. Insufficient base or incorrect pH.3. Reaction temperature is too low. | 1. Use a fresh, properly titrated solution of hydrogen peroxide.2. Ensure the base (e.g., NaOH, NaHCO₃) is fully dissolved and the pH is in the optimal range (typically pH 8-10) for hydroperoxide anion formation.3. Gradually increase the reaction temperature, monitoring by TLC or GC for product formation. Low temperatures can significantly slow the reaction rate[1]. |
| Formation of a Major Byproduct (diol) | 1. Acidic reaction conditions.2. Reaction temperature is too high.3. Extended reaction time leading to epoxide ring-opening. | 1. Strictly maintain basic or neutral pH during the reaction and work-up. Acidic conditions can catalyze the hydrolysis of the epoxide[2].2. Maintain lower temperatures (e.g., 0-15 °C) to minimize the rate of the ring-opening side reaction[1].3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Reaction Mixture Turns Brown/Polymerizes | 1. Base concentration is too high.2. Presence of impurities in the starting 2-cyclopenten-1-one. | 1. Reduce the concentration of the base or switch to a milder base like sodium bicarbonate.2. Purify the starting enone (e.g., by distillation) before use. Enones can be susceptible to polymerization. |
| Difficult Emulsion During Work-up | 1. Formation of soaps from basic hydrolysis of esters (if applicable).2. High concentration of polar byproducts. | 1. Add a saturated brine solution (NaCl) to break the emulsion.2. Consider a solvent swap to a less polar extraction solvent or perform a filtration step before extraction. |
Section 2: In-Depth Troubleshooting & FAQs
This section provides detailed explanations and protocols for more complex issues.
FAQ 1: My reaction yield is consistently low. How can I improve it?
Low yield is often a multifactorial problem. Let's break down the key parameters of the Weitz-Scheffer epoxidation, the most common method for this synthesis.[3][4]
Q1.1: What are the critical parameters for the Weitz-Scheffer epoxidation of 2-cyclopenten-1-one?
The reaction involves the nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide.[5] Optimizing this process requires careful control of several factors:
-
Oxidant Choice and Quality: While hydrogen peroxide is common, other hydroperoxides like tert-butyl hydroperoxide (TBHP) can also be used.[6] Always use a fresh, accurately titrated solution of your oxidant.
-
Base and pH Control: The base (e.g., NaOH, LiOH, NaHCO₃) deprotonates the hydroperoxide to form the active nucleophile. The reaction rate is highly pH-dependent. A pH that is too low results in no reaction, while a pH that is too high can promote side reactions like hydrolysis or Favorskii rearrangement.[7][8]
-
Solvent System: The choice of solvent is crucial for ensuring all reagents remain in the solution phase. Methanol or aqueous methanol is a common choice. Polar aprotic solvents like DMF have also been shown to be effective in some epoxidation systems.[1]
-
Temperature Control: The epoxidation is exothermic. Maintaining a low temperature (typically 0-25 °C) is critical to prevent the hydrolysis of the epoxide product to the corresponding diol and to suppress other side reactions.[1]
Q1.2: I suspect a side reaction is consuming my product. What are the likely culprits?
The primary side reactions in this synthesis are hydrolysis and the Favorskii rearrangement.
-
Hydrolysis: The epoxide ring can be opened by nucleophilic attack of water or hydroxide, especially under acidic conditions or at elevated temperatures, to form trans-cyclopentane-1,2-diol-4-one.[2]
-
Prevention: Maintain a controlled basic pH throughout the reaction and perform the work-up under neutral or slightly basic conditions. Avoid any accidental acidification.
-
-
Favorskii Rearrangement: While more common with α-halo ketones, epoxy ketones can undergo a related rearrangement under strongly basic conditions to yield ring-contracted products, such as cyclobutanecarboxylic acid derivatives.[8][9]
-
Prevention: Use the minimum effective amount of a milder base (e.g., sodium bicarbonate) and avoid excessively high temperatures.
-
Below is a decision workflow for troubleshooting low yield issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
moisture sensitivity of 6-Oxabicyclo[3.1.0]hexan-3-one reactions
This guide serves as a specialized technical resource for researchers working with 6-Oxabicyclo[3.1.0]hexan-3-one (CAS: 1755-04-0) and its derivatives. It is designed to address the "silent failure" modes associated with moisture sensitivity in this strained bicyclic system.
Mastering Moisture Sensitivity in Strained Bicyclic Scaffolds
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Moisture-Induced Degradation & Troubleshooting
The Moisture Paradox: Why Your Yields Are Vanishing
Executive Summary: this compound is a deceptively simple molecule. Its utility lies in the high ring strain (~27 kcal/mol) of the fused epoxide-cyclopentanone system, which drives stereoselective nucleophilic attacks. However, this same strain makes the epoxide oxygen a "Lewis base trap" and the carbons highly electrophilic.
The Critical Failure Mode: In the presence of trace moisture and any Lewis Acid (LA) or weak Brønsted acid, the epoxide undergoes rapid, irreversible ring opening. This forms the trans-diol , destroying the bicyclic core required for downstream stereocontrol. Unlike simple ketones, this degradation is not reversible.
Degradation Pathway Visualization
Figure 1: Acid-Catalyzed Hydrolysis of the Epoxide Core
Caption: The epoxide oxygen coordinates with Lewis Acids, activating the C1/C5 carbons for attack by water. This cleaves the bridge, yielding the thermodynamic trans-diol.
Storage & Handling: The "Dry or Die" Protocol
FAQ: Storage Integrity
Q: My bottle arrived cold. Can I open it immediately? A: NO.
-
The Physics: Opening a cold bottle in a humid lab creates an immediate condensation pump. Water vapor will condense inside the bottle and on the solid/oil surface.
-
Protocol: Allow the container to equilibrate to room temperature inside a desiccator for at least 3 hours before breaking the seal.
Q: What is the "Red Line" for solvent water content?
A: For reactions involving Lewis Acid catalysis (e.g.,
| Solvent Class | Max Water Content (ppm) | Recommended Drying Method |
| Ethers (THF, Et₂O) | < 10 ppm | Distillation over Na/Benzophenone OR Activated Alumina Columns |
| Halogenated (DCM) | < 20 ppm | Distillation over CaH₂ |
| Polar Aprotic (DMF) | < 50 ppm | Molecular Sieves (4Å, Activated) |
Q: How do I detect degradation before starting a reaction? A: Run a quick ¹H-NMR in CDCl₃ .
-
Intact Epoxide: Look for the bridgehead protons (H1/H5) around 3.5 - 3.8 ppm .
-
Hydrolyzed Diol: These signals will shift upfield, and you may see broad -OH peaks (exchangeable with D₂O).
-
Visual Check: The pure compound is typically a clear oil or white solid. Cloudiness or phase separation often indicates diol formation (which is less soluble in non-polar matrices).
Reaction Troubleshooting: The "Yield Thief"
Scenario A: The Stalled Reaction
Symptom: You added the catalyst (
-
Do NOT add more catalyst yet.
-
Add activated 4Å Molecular Sieves directly to the reaction flask (if heterogeneous stirring allows).
-
Wait 30 mins.
-
Add a "sacrificial" 0.1 eq of TMSCl (Trimethylsilyl chloride) to scavenge residual water (creates HCl - ensure your substrate tolerates acid, which this one does if nucleophile is present to compete). Note: This is risky.[1] Better to restart with dry solvents.
Scenario B: The "Ghost" Spot
Symptom: TLC shows a new spot with much lower
-
Quench Protocol: Use saturated aqueous
at 0°C . Do not let the mixture warm up until the phases are separated. -
Extraction: Use EtOAc/Hexane mixtures. The diol is very water-soluble and may be lost to the aqueous layer (which is good if you want to remove it, but bad if you mistake it for product loss).
Troubleshooting Decision Tree
Figure 2: Diagnostic Flow for Low Yields
Caption: Step-by-step logic to distinguish between catalyst deactivation (wet solvent) and product degradation (hydrolysis).
Validated Experimental Protocols
Protocol A: "Bone Dry" Solvent Setup (Schlenk Line)
For reactions using sensitive Lewis Acids (e.g.,
-
Flame Dry: Flame dry the reaction flask under high vacuum (<0.1 mmHg) for 5 minutes. Backfill with Argon. Repeat 3x.
-
Sieve Activation: Microwave 4Å molecular sieves (1 min heat, 1 min cool, repeat 3x) or heat at 300°C overnight. Cool under vacuum.
-
Transfer: Cannulate solvent directly from the still/column into the flask containing activated sieves. Let stand for 2 hours before adding the this compound.
-
Addition: Dissolve the this compound in a separate dry vial and transfer via syringe. Never open the main flask to air.
Protocol B: Buffered Workup for Epoxide Preservation
Use this if your product still contains the epoxide ring.
-
Cool: Cool reaction mixture to -10°C (Ice/Salt bath).
-
Buffer: Prepare a 1:1 mixture of Saturated
and Saturated (pH ~8). -
Quench: Add buffer dropwise with vigorous stirring. Do not allow exotherm.
-
Extract: Extract immediately with cold
or . -
Dry: Dry organic layer over
(Neutral) or (Basic). Avoid as it is slightly acidic and can catalyze ring opening on the filter cake.
References
-
Synthesis and Reactivity of Bicyclic Epoxides
-
Handling & Safety Data
- Title: Safety Data Sheet: 3-Oxabicyclo[3.1.
- Source: TCI Chemicals.
-
Context: Confirms moisture sensitivity and the necessity of storing away from oxidizing agents and water to prevent hydrolysis/degradation.[1]
-
Nucleoside Analogue Synthesis (Epoxide Opening)
- Title: Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold.
- Source: NIH / PMC.
- Context: Details the lability of the epoxide ring in oxabicyclo[3.1.0]hexane systems and the specific conditions (Lewis Acids) required to open them controllably without destroying the scaffold.
-
URL:[Link]
-
Lewis Acid Catalyzed Ring Opening
Sources
Validation & Comparative
Technical Comparison Guide: IR Spectrum of 6-Oxabicyclo[3.1.0]hexan-3-one
Topic: IR Spectrum of 6-Oxabicyclo[3.1.0]hexan-3-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Epoxide Shift"
This compound (CAS: 5432-85-9), frequently synthesized via the epoxidation of cyclopent-2-enone, represents a critical chiral building block in the synthesis of bioactive cyclopentanoids and prostaglandins.
For the analytical chemist, the infrared (IR) spectrum of this molecule is defined by a distinct "Blue Shift" in the carbonyl frequency relative to its conjugated precursor. This guide objectively compares the spectral performance of this compound against its primary alternatives—its synthetic precursor (Cyclopent-2-enone ) and its structural analog (Cyclopentanone )—to provide a robust framework for reaction monitoring and structural validation.
Key Performance Indicators (Spectral)
-
Diagnostic Signal: Carbonyl (C=O) stretch at 1755–1775 cm⁻¹ .
-
Differentiation Factor: Complete disappearance of the alkene (C=C) stretch at 1590 cm⁻¹ .
-
Structural Marker: Appearance of epoxide ring breathing modes at ~850 cm⁻¹ and 1250 cm⁻¹ .
Detailed Spectral Analysis & Assignment
The IR spectrum of this compound is dominated by the interplay between ring strain and the inductive effect of the epoxide oxygen. Unlike simple aliphatic ketones, the fusion of the three-membered oxirane ring to the five-membered ketone creates a highly strained system.
Table 1: Critical Vibrational Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Intensity | Mechanistic Origin |
| 3000–3060 | C-H Stretch (Epoxide/Cyclopropyl) | Weak | Increased s-character in C-H bonds of the strained three-membered ring. |
| 1755–1775 | C=O Stretch (Ketone) | Strong | Blue Shift: Loss of conjugation (vs. precursor) + Inductive withdrawal by |
| 1240–1260 | C-O-C Ring Breathing (Asym) | Medium | Characteristic "breathing" of the strained oxirane ring. |
| 830–860 | C-O-C Ring Deformation (Sym) | Medium/Strong | Diagnostic fingerprint region for cis-epoxides fused to rings. |
| ~2900 | C-H Stretch (Aliphatic) | Medium | Standard methylene (-CH₂-) vibrations of the cyclopentane ring. |
Comparative Analysis: Performance vs. Alternatives
This section evaluates the spectral signature of this compound against its most relevant chemical relatives. This comparison is essential for establishing reaction completion and purity.
Scenario A: Reaction Monitoring (Synthesis from Precursor)
Alternative: Cyclopent-2-enone (Starting Material)
The synthesis of this compound typically involves the nucleophilic epoxidation of cyclopent-2-enone. The IR spectrum provides the most immediate "Go/No-Go" decision metric for this transformation.
-
The Conjugation Effect: In the precursor (Cyclopent-2-enone), the C=O bond is conjugated with the C=C double bond. This delocalization reduces the double-bond character of the carbonyl, lowering its frequency to ~1710 cm⁻¹ .
-
The Blue Shift: Upon epoxidation, conjugation is broken. The C=O bond re-acquires full double-bond character.[1] Furthermore, the adjacent oxygen atom (epoxide) exerts an electron-withdrawing inductive effect, shortening the C=O bond and raising the force constant.
-
Result: The carbonyl peak shifts upward by ~50–60 cm⁻¹ .
Table 2: Differential Spectral Data (Precursor vs. Product)
| Feature | Cyclopent-2-enone (Precursor) | This compound (Product) | Status |
| C=O Frequency | 1710 cm⁻¹ | 1755–1775 cm⁻¹ | Shifted (Diagnostic) |
| C=C Stretch | 1590 cm⁻¹ (Strong) | Absent | Disappeared |
| Epoxide Bands | Absent | 850, 1250 cm⁻¹ | Appeared |
| C-H (Alkene) | ~3060 cm⁻¹ (Vinylic) | ~3050 cm⁻¹ (Epoxy-ring H) | Ambiguous (Overlap) |
Scenario B: Structural Analog Differentiation
Alternative: Cyclopentanone (Standard Ketone)
Distinguishing the target from a simple cyclopentanone impurity is critical, as over-reduction can lead to ring opening or loss of the epoxide.
-
Ring Strain: Cyclopentanone has a C=O stretch at ~1745 cm⁻¹ .
-
Epoxide Influence: The fusion of the epoxide ring in this compound adds significant angle strain (rehybridization effects) and dipolar interactions. This pushes the C=O frequency higher than the standard cyclopentanone, typically into the 1760+ cm⁻¹ range, allowing for differentiation in high-resolution scans.
Visualizing the Spectral Logic
The following diagram illustrates the logical flow of spectral changes during the synthesis and the mechanistic reasons behind the observed shifts.
Caption: Logical pathway of spectral evolution from precursor to product, highlighting the "Blue Shift" mechanism.
Experimental Protocol: Acquisition Best Practices
Due to the reactivity of the epoxide ring and the volatility of bicyclic ketones, standard IR protocols must be adapted to ensure data integrity.
Protocol: Thin Film / ATR Acquisition
Objective: Obtain a high-resolution spectrum without thermally degrading the epoxide.
-
Sample Preparation:
-
State: this compound is typically a liquid or low-melting solid.
-
Solvent: Avoid protic solvents (methanol/water) which may open the epoxide ring. Use anhydrous Dichloromethane (DCM) or Chloroform if solution-phase IR is required.
-
Neat Analysis (Preferred): Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.
-
-
Instrument Parameters:
-
Resolution: Set to 2 cm⁻¹ . The distinction between the C=O of the product (1760 cm⁻¹) and potential unreacted precursor (1710 cm⁻¹) requires moderate resolution.
-
Scans: Accumulate 16–32 scans to resolve the weaker epoxide breathing bands at 850 cm⁻¹.
-
-
Validation Step (Self-Check):
-
Check 1: Is there a peak at 1590 cm⁻¹? If YES , reaction is incomplete (residual enone).
-
Check 2: Is there a broad band at 3400 cm⁻¹? If YES , the epoxide may have hydrolyzed to a diol or the sample is wet.
-
Check 3: Is the Carbonyl sharp and above 1750 cm⁻¹? If YES , the bicyclic core is intact.
-
References
-
National Institute of Standards and Technology (NIST). Cyclopent-2-en-1-one IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. (2022).[3][4] Detailed assignment of epoxide ring breathing frequencies (1250, 850 cm⁻¹). Available at: [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017).[4][5] Explains the mechanics of conjugation vs. induction on carbonyl bond force constants. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Comparative Guide: Synthesis of 6-Oxabicyclo[3.1.0]hexan-3-one
Executive Summary
6-Oxabicyclo[3.1.0]hexan-3-one (also known as 2,3-epoxycyclopentanone) is a highly reactive bicyclic synthon.[1] Its structural tension—combining a strained epoxide fused to a five-membered ketone—makes it a versatile "spring-loaded" electrophile for synthesizing carbocyclic nucleosides (e.g., Abacavir analogs) and antiviral intermediates (e.g., for Lenacapavir).
However, this same tension creates significant synthetic challenges:
-
Regioselectivity: Competition between epoxidation (1,4-addition) and Baeyer-Villiger oxidation (1,2-addition).
-
Stability: The molecule is prone to ring-opening or polymerization under strongly acidic or basic conditions.
-
Safety: Epoxidation of enones is highly exothermic; accumulation of unreacted peroxide presents explosion hazards.
This guide compares three distinct methodologies for synthesizing this core scaffold, prioritizing reproducibility, safety, and scalability.
Structural Analysis & Reactivity Profile
Before selecting a method, researchers must understand the substrate's behavior. 2-Cyclopenten-1-one is an electron-deficient alkene (enone). Unlike electron-rich alkenes which react well with electrophilic oxidants (like mCPBA), 2-cyclopentenone requires nucleophilic oxidants.
-
Target: this compound
-
Precursor: 2-Cyclopenten-1-one
-
Primary Mechanism: Weitz-Scheffer Epoxidation (Nucleophilic Michael addition of
followed by ring closure).
Mechanism Visualization (DOT)
The following diagram illustrates the critical Weitz-Scheffer pathway required for this synthesis.
Figure 1: Mechanistic pathway for the nucleophilic epoxidation of 2-cyclopentenone. Note that electrophilic conditions favor side reactions.
Method Comparison
Method A: Nucleophilic Epoxidation (H₂O₂ / NaOH)
The "Classic" Protocol
This is the standard laboratory method. It utilizes the Weitz-Scheffer condition where hydrogen peroxide is deprotonated by sodium hydroxide to form the hydroperoxide anion (
-
Pros: Inexpensive reagents; water/methanol solvent system; scalable to 100g+ with proper cooling.
-
Cons: Basic conditions can induce aldol polymerization of the starting material; product is water-soluble, making extraction difficult; racemic product.
-
Best For: General synthetic building blocks where chirality is not yet required.
Method B: Asymmetric Organocatalysis (Jørgensen/Cinchona)
The "Pharma-Grade" Protocol
For drug development (e.g., nucleoside analogs), enantiopurity is non-negotiable. This method uses chiral amine catalysts (derived from Cinchona alkaloids) to direct the addition of the oxidant.
-
Pros: High enantiomeric excess (>90% ee); mild conditions.
-
Cons: Expensive catalysts; longer reaction times; lower atom economy due to high molecular weight catalysts.
-
Best For: Late-stage pharmaceutical intermediates (e.g., Lenacapavir precursors).
Method C: Solid-State Oxidants (Sodium Perborate / Urea-H₂O₂)
The "Safety-First" Protocol
Liquid H₂O₂ at high concentrations poses storage and handling risks. Sodium perborate tetrahydrate acts as a solid source of hydrogen peroxide and mild base, releasing active species slowly.
-
Pros: Safer handling (solid reagent); controlled release of oxidant minimizes exotherms; often higher yields due to reduced polymerization.
-
Cons: Heterogeneous reaction requires vigorous stirring; removal of borate salts during workup.
-
Best For: Mid-scale synthesis (10-50g) in safety-restricted labs.
Comparative Performance Matrix
| Feature | Method A: H₂O₂ / NaOH | Method B: Asymmetric Organocatalysis | Method C: Sodium Perborate |
| Reagent Cost | Low ($) | High ( | Medium ( |
| Yield | 60–75% | 50–70% | 70–85% |
| Enantioselectivity | Racemic | High (>90% ee) | Racemic |
| Reaction Time | 1–4 Hours | 12–24 Hours | 6–12 Hours |
| Safety Profile | Moderate (Exotherm risk) | High (Mild conditions) | High (Solid oxidant) |
| Scalability | High (with cooling) | Low/Medium | Medium |
Detailed Experimental Protocols
Protocol 1: Standard Synthesis (Method A - Optimized)
Based on modified Weitz-Scheffer conditions.
Reagents:
-
2-Cyclopenten-1-one (1.0 eq)
-
Hydrogen Peroxide (30% aq, 1.2 eq)
-
Sodium Hydroxide (10% aq, 0.1 eq)
-
Methanol (Solvent)
Step-by-Step:
-
Setup: Dissolve 2-cyclopenten-1-one (8.2 g, 100 mmol) in Methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Submerge the flask in an ice-salt bath to maintain internal temperature between -5°C and 0°C. Critical: Higher temperatures favor polymerization.
-
Oxidant Addition: Add Hydrogen Peroxide (30%, 13.6 g) dropwise over 20 minutes.
-
Initiation: Add NaOH solution (10%) dropwise. Monitor temperature strictly; do not allow it to exceed 5°C.
-
Reaction: Stir at 0°C for 1 hour. Monitor consumption of enone via TLC (Silica, 30% EtOAc/Hexane). The enone spot (UV active) should disappear.
-
Quench: Carefully neutralize with dilute HCl to pH 7. Do not acidify below pH 6 as the epoxide is acid-sensitive.
-
Workup: Dilute with brine (50 mL) and extract with Dichloromethane (3 x 50 mL). Note: The product is somewhat water-soluble; salting out is essential.
-
Purification: Dry organics over MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C). Purify via vacuum distillation or flash chromatography (if necessary) to yield the product as a clear oil.
Protocol 2: Asymmetric Synthesis (Method B - Representative)
Based on Jørgensen-type organocatalysis.
Reagents:
-
2-Cyclopenten-1-one (1.0 eq)
-
Urea-Hydrogen Peroxide (UHP) or aq. H₂O₂ (1.2 eq)
-
Chiral Catalyst (e.g., Jørgensen-Hayashi catalyst or Cinchona-derived primary amine, 10 mol%)
-
Solvent: Toluene or Dichloromethane
Step-by-Step:
-
Catalyst Mix: Dissolve the chiral amine catalyst (0.1 mmol) and acid co-catalyst (e.g., TCA, 0.1 mmol) in Toluene (2 mL).
-
Substrate: Add 2-cyclopenten-1-one (1.0 mmol). Cool to optimal temp (often room temp or 0°C depending on catalyst).
-
Oxidation: Add the oxidant (UHP or H₂O₂) in portions over 4 hours.
-
Stir: Maintain stirring for 18 hours.
-
Workup: Filter off solids (if UHP used). Wash filtrate with water.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).
Synthesis Decision Workflow
Use this flowchart to select the appropriate method for your specific application.
Figure 2: Decision matrix for selecting the optimal synthesis route based on chirality, scale, and safety constraints.
References
-
Podlech, J. (2010). "Epoxidation of Electron-Deficient Alkenes." Science of Synthesis. This review details the Weitz-Scheffer mechanism essential for enone epoxidation.
-
Vertex Pharmaceuticals. (2022). "Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one." Organic Process Research & Development. Describes the industrial relevance and asymmetric construction of this scaffold for Lenacapavir.
-
Lattanzi, A. (2005). "Enantioselective epoxidation of α,β-unsaturated ketones catalyzed by cinchona alkaloid-derived primary amines."[2] Organic Letters. Primary reference for Method B (Asymmetric).
-
McKillop, A., & Sanderson, W. R. (1995). "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis." Tetrahedron. Foundation for Method C.
-
NIST Chemistry WebBook. "this compound." Standard reference for physical properties and CAS verification (6705-52-8).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
